molecular formula C13H15NO B2993324 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 876716-52-8

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2993324
CAS No.: 876716-52-8
M. Wt: 201.269
InChI Key: YMQAYMRURWJBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.269. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-1,2-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAYMRURWJBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde and its Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among its many derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold for the development of novel therapeutic agents.[1][2][3] This is due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of complex molecules, including alkaloids and pharmaceuticals.[4] I3A and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV properties.[1][2][5]

Physicochemical Properties and Structural Analogs

The properties of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde can be inferred from its parent compound and similarly substituted indoles. The core indole-3-carbaldehyde is a crystalline solid.[4] The addition of ethyl and methyl groups will increase its molecular weight and likely influence its solubility and melting point.

For reference, a summary of key data for closely related and parent compounds is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2-Dimethyl-1H-indole-3-carboxaldehyde 38292-40-9C₁₁H₁₁NO173.21
5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde 1266373-75-4C₁₅H₁₉NO₂245.32
Indole-3-carbaldehyde 487-89-8C₉H₇NO145.16
5-Methyl-1H-indole-3-carbaldehyde Not specified, but structure reported.C₁₀H₉NO159.18
5-Hydroxy-1H-indole-3-carbaldehyde 3414-19-5C₉H₇NO₂Not specified

Data compiled from multiple sources.[6][7][8][9]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction is a versatile method for the formylation of electron-rich aromatic compounds, such as indoles, and typically directs the formyl group (-CHO) to the C3 position.[10][12]

The Underlying Chemistry

The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent.[10][13] This electrophilic species is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[10][12] The electron-rich indole ring then attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired indole-3-carbaldehyde.[10]

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Ethyl-1,2-dimethyl- 1H-indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product 5-Ethyl-1,2-dimethyl- 1H-indole-3-carbaldehyde Intermediate->Product + H₂O Hydrolysis H₂O (Work-up) Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Formylation Reaction (Add Indole, Heat to 85-95°C) reagent_prep->formylation workup Aqueous Work-up (Pour onto ice) formylation->workup neutralize Neutralization (Add Na₂CO₃ solution) workup->neutralize isolate Isolation (Filtration or Extraction) neutralize->isolate purify Purification (Recrystallization or Chromatography) isolate->purify end Final Product purify->end

Sources

The Indole Scaffold in Modern Therapeutics: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus—a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its electron-rich nature and structural versatility allow for broad structure-activity relationship (SAR) exploration without compromising the core framework[1]. From FDA-approved oncology drugs like panobinostat and osimertinib to naturally occurring vinca alkaloids, indole derivatives exhibit a remarkable capacity to bind diverse biological targets with high affinity[2].

As application scientists, our primary challenge is translating this structural promiscuity into targeted therapeutic efficacy while mitigating off-target liabilities. This technical guide outlines the mechanistic foundations of modern indole derivatives, synthesizes recent quantitative profiling data, and provides self-validating experimental workflows designed to rigorously verify target engagement.

Mechanistic Foundations of Indole-Based Therapeutics

The therapeutic utility of indole derivatives spans multiple distinct pharmacological domains. By strategically modifying the N1, C3, and aryl positions, medicinal chemists can pivot the scaffold's binding affinity across entirely different protein classes.

Oncology: Tubulin and Kinase Inhibition

Indole derivatives have shown profound efficacy as anticancer agents, primarily through two mechanisms:

  • Microtubule Destabilization : Many synthetic indole derivatives (e.g., chalcone-indole and benzimidazole-indole hybrids) bind directly to the colchicine site of tubulin. By preventing tubulin polymerization into microtubules, these compounds induce catastrophic G2/M cell cycle arrest and subsequent apoptosis[2].

  • Kinase Modulation : Indole rings act as excellent ATP-competitive inhibitors. Recent pyrazolinyl-indole derivatives have demonstrated dual-target inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), leading to massive pro-apoptotic effects in lung cancer models[3].

Neurology and Mucosal Immunity

Beyond oncology, the indole scaffold is deeply embedded in neurochemical and immunological signaling:

  • Receptor Modulation : Specific N-(indol-3-ylglyoxylyl)amino acid derivatives act as potent ligands for the GABAA chloride channel (benzodiazepine binding site) and the translocator protein (TSPO), offering pathways for novel anxiolytic and neuroprotective therapies[4].

  • Gut-Microbiome Axis : Microbial tryptophan metabolites, such as indole-3-ethanol (IEt) and indole-3-aldehyde (IAld), function as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by these indole derivatives upregulates intestinal epithelial barrier function and suppresses NF-κB-mediated inflammatory responses, presenting a therapeutic avenue for colorectal cancer and inflammatory bowel disease (IBD)[5].

Mechanism Indole Indole Scaffold Derivatives Tubulin Tubulin (Colchicine Site) Indole->Tubulin Inhibits Polymerization EGFR EGFR / Kinases Indole->EGFR ATP-competitive Binding AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR Ligand Activation Arrest G2/M Cell Cycle Arrest & Apoptosis Tubulin->Arrest Prolif Inhibition of Tumor Proliferation EGFR->Prolif Barrier Intestinal Barrier Integrity AhR->Barrier

Fig 1. Mechanistic pathways of indole derivatives in oncology and mucosal immunity.

Quantitative Profiling of Lead Indole Derivatives

To benchmark the efficacy of emerging indole-based therapies, we must evaluate their target binding kinetics and phenotypic outcomes. Table 1 summarizes the quantitative pharmacological profiles of several highly promising, recently developed indole derivatives.

Compound ClassPrimary TargetEfficacy (IC50 / Effect)Therapeutic IndicationReference
Chalcone-indole derivative 12 Tubulin (Colchicine site)IC50: 0.22 - 1.80 μMOncology (G2/M Arrest)[2]
Benzimidazole-indole derivative 8 Tubulin PolymerizationIC50: 2.52 μMOncology[2]
Pyrazolinyl-indole derivative 16 EGFR / CDK-271.6-fold apoptosis increaseLung Cancer[3]
Indole-3-ethanol (IEt) Aryl Hydrocarbon Receptor (AhR)Barrier function upregulationColorectal Cancer / IBD[5]
N-(indol-3-ylglyoxylyl)amino acid GABAA (BzR site)Ki: 85 - 90 nMNeurology[4]

Experimental Validation Workflows

Because the indole scaffold is highly lipophilic, it is inherently prone to non-specific hydrophobic interactions and can occasionally act as a pan-assay interference compound (PAINS)[1]. To establish true scientific trustworthiness, application scientists must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate and confirm specific target engagement.

Protocol 1: High-Throughput Tubulin Polymerization Kinetics Assay

Causality & Rationale: To confirm that an indole derivative's cytotoxicity is mechanistically driven by microtubule destabilization (rather than non-specific cellular toxicity), we utilize a cell-free kinetic fluorometry assay. Porcine brain tubulin is used because it provides a highly purified, polymerization-competent matrix. GTP is supplied as the obligate energy source driving the conformational shifts required for assembly.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine tubulin (>99% purity) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 5% glycerol.

  • Compound Dosing: Prepare 10-point serial dilutions of the indole derivative in DMSO. Critical Step: Maintain the final DMSO concentration in the assay well below 1% (v/v) to prevent solvent-induced tubulin denaturation.

  • Internal Controls (Self-Validation): Treat parallel wells with Paclitaxel (10 μM) as a polymerization enhancer (positive control) and Nocodazole (10 μM) as a polymerization inhibitor. This creates a self-validating boundary, ensuring the dynamic range of the assay is functioning and isolating compound-specific effects from baseline auto-fluorescence.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Monitor fluorescence (Ex: 340 nm, Em: 410 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the

    
     of the linear growth phase of the polymerization curve to determine the IC50 of polymerization inhibition.
    

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Tubulin Assembly (GTP + Porcine Brain Tubulin) Step1->Step2 Step3 3. Kinetic Fluorometry (Ex: 340nm, Em: 410nm) Step2->Step3 Step4 4. Vmax Calculation & IC50 Determination Step3->Step4 Control Internal Control: Paclitaxel (+) & Nocodazole (-) Control->Step2

Fig 2. High-throughput tubulin polymerization assay workflow with internal controls.

Protocol 2: AhR Reporter Gene Assay for Indole Metabolites

Causality & Rationale: To validate the mucosal barrier-enhancing properties of microbial indole derivatives[5], we must quantify AhR target engagement. A luciferase reporter system driven by Xenobiotic Response Elements (XRE) provides a highly sensitive, quantifiable readout of AhR nuclear translocation, directly linking the compound to gene transcription.

Step-by-Step Methodology:

  • Cell Line Engineering: Transfect human colon epithelial cells (e.g., Caco-2) with a reporter plasmid containing the firefly luciferase gene downstream of multiple XRE consensus sequences.

  • Starvation & Treatment: Serum-starve the cells for 12 hours to reduce basal AhR activation caused by unknown serum factors. Treat the cells with the target indole derivatives (e.g., Indole-3-ethanol) for 24 hours.

  • Orthogonal Validation: Co-treat a parallel cohort with a known AhR antagonist (e.g., CH223191). Self-Validating Logic: If the indole derivative is a true AhR agonist, the antagonist must completely abrogate the luciferase signal. If the signal persists, the compound is causing off-target luminescence.

  • Quantification: Lyse the cells, add luciferin substrate, and measure luminescence. Normalize the data to total protein content (via BCA assay) to account for any compound-induced cytotoxicity or proliferation differences.

Conclusion

The indole nucleus remains a cornerstone of modern medicinal chemistry. By leveraging structure-based design and rigorously applying mechanistically distinct, self-validating workflows, drug development professionals can harness this privileged scaffold to address complex pathologies—ranging from multidrug-resistant oncology to mucosal inflammatory diseases.

References

  • Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: nih.gov URL: 2

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: mdpi.com URL: 3

  • Title: Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets Source: nih.gov URL: 4

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: mdpi.com URL: 1

  • Title: Exploring the Role of Indole Metabolites in Modulating Junctional Integrity in Colorectal Cancer Cells Source: tdl.org URL: 5

Sources

literature review of polysubstituted indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Logic, and Pharmacological Utility

Executive Summary

Indole-3-carbaldehyde (I3C) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its electronic bias—an electron-rich pyrrole ring fused to a benzene ring—creates a unique reactivity profile where the C3 position acts as a nucleophilic fulcrum. This guide dissects the polysubstituted variants of I3C, focusing on the causality of their synthesis, the manipulation of their electronic properties, and their translation into potent pharmacological agents (e.g., kinase inhibitors, tubulin destabilizers).

Part 1: Synthetic Architecture & Regiocontrol

The synthesis of polysubstituted indole-3-carbaldehydes requires a strategic decision tree based on the desired substitution pattern. One cannot simply "add" groups; one must orchestrate the electron density of the indole ring.

1.1 The Core Engine: Vilsmeier-Haack Formylation

The industry standard for introducing the C3-formyl group is the Vilsmeier-Haack (VH) reaction.

  • Mechanism: The reaction utilizes a chloromethyliminium salt (Vilsmeier reagent), generated in situ from

    
     and DMF.
    
  • Causality: The indole C3 position is the most nucleophilic site (highest HOMO coefficient). The electrophilic Vilsmeier reagent attacks here, forming an iminium intermediate that hydrolyzes to the aldehyde.[3][4]

  • Substituent Effects: Electron-donating groups (EDGs) at C5 (e.g., -OMe) accelerate the reaction by stabilizing the transition state. Electron-withdrawing groups (EWGs) (e.g., -

    
    ) deactivate the ring, often requiring elevated temperatures or stronger Lewis acids.
    
1.2 Regioselective Functionalization Strategies

To achieve polysubstitution, we must look beyond C3.

  • C2-Functionalization: The C3-aldehyde is a "weakly coordinating" directing group.[5] Recent advances (2024) utilize Pd(II) catalysis to direct C-H activation at C2, allowing for thioarylation or arylation without protecting groups. Alternatively, lithiation strategies (C2-Li) require N1-protection (e.g., Boc, SEM) to prevent deprotonation of the NH.

  • N1-Functionalization: Simple alkylation/acylation. This is often done before formylation if the N-substituent is stable to

    
    , or after using mild bases (
    
    
    
    ).
  • Benzene Ring (C4-C7): Usually established via the Fischer Indole Synthesis using substituted phenylhydrazines. Post-formylation functionalization at these positions is difficult due to the deactivating nature of the C3-formyl group.

1.3 Synthetic Decision Tree (Visualization)

SyntheticWorkflow Start Target: Polysubstituted Indole-3-Carbaldehyde Q1 Is the Benzene Ring (C4-C7) Substituted? Start->Q1 Fischer Route A: Fischer Indole Synthesis (Substituted Phenylhydrazine + Ketone) Q1->Fischer Yes Commercial Route B: Commercial Indole Q1->Commercial No Q2 Is C2 Functionalized? Fischer->Q2 Commercial->Q2 Directing Route C: C3-Directed C-H Activation (Pd/Rh Catalysis) Q2->Directing Post-Formylation PreFunc Route D: Pre-functionalized Ketone (in Fischer Synthesis) Q2->PreFunc Pre-Formylation Q3 Is N1 Substituted? Directing->Q3 Formylation Step: Vilsmeier-Haack Formylation (POCl3 / DMF) PreFunc->Formylation Formylation->Q3 Alkylation Step: N-Alkylation (NaH / R-X) Q3->Alkylation Yes Final Final Product Q3->Final No Alkylation->Final

Figure 1: Strategic decision tree for accessing specific substitution patterns on the indole scaffold.

Part 2: Chemo-Reactivity & Pharmacological Landscape[6]
2.1 The Aldehyde Handle

The C3-formyl group is the primary "warhead" for derivatization.

  • Schiff Bases (Imines): Condensation with primary amines (hydrazines, semicarbazides) yields Schiff bases. These are crucial for antimicrobial activity as the

    
     bond mimics peptide linkages and binds to bacterial enzymes.
    
  • Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) yields electron-deficient alkenes (cyanocinnamates). These are Michael acceptors, often targeting cysteine residues in kinase active sites (e.g., EGFR, VEGFR).

2.2 Structure-Activity Relationship (SAR) Map

SAR_Map Core Indole-3-Carbaldehyde Core Scaffold N1 N1 Position Core->N1 C2 C2 Position Core->C2 C3 C3-Formyl Derivatives Core->C3 C5 C5 Position Core->C5 N1_Act Lipophilicity & Bioavailability (Alkyl/Benzyl groups enhance membrane permeability) N1->N1_Act C2_Act Steric Gatekeeper (Ph/Me groups restrict rotation, improving selectivity) C2->C2_Act C3_Act Pharmacophore Anchor (Schiff Bases: Antimicrobial) (Chalcones: Anticancer/Tubulin) C3->C3_Act C5_Act Electronic Tuning (Halogens/OMe modulate metabolic stability and receptor binding affinity) C5->C5_Act

Figure 2: SAR map illustrating how specific substitutions influence biological activity.

2.3 Quantitative Bioactivity Data

The following table summarizes the potency of key derivatives against common targets.

Derivative ClassSubstitutionTarget/AssayActivity (

/ MIC)
Mechanism
Schiff Base 5-Br, N1-HS. aureus (Bacteria)MIC: 4.0 µg/mLCell wall synthesis inhibition
Chalcone 5-OMe, N1-MeMCF-7 (Breast Cancer)

: 1.2 µM
Tubulin polymerization inhibition
Hydrazone 2-Ph, N1-HEGFR (Kinase)

: 0.45 µM
ATP competitive inhibition
Thiosemicarbazone 5-F, N1-BenzylC. albicans (Fungal)MIC: 8.0 µg/mLErgosterol biosynthesis disruption
Part 3: Validated Experimental Protocols
Protocol A: Standard Vilsmeier-Haack Formylation

Objective: Synthesis of 5-methoxy-1H-indole-3-carbaldehyde. Scale: 10 mmol.

Reagents:

  • 5-Methoxyindole (1.47 g, 10 mmol)

  • Phosphorus Oxychloride (

    
    ) (1.1 mL, 12 mmol)
    
  • DMF (Anhydrous) (5 mL)

  • Sodium Hydroxide (NaOH) (20% aq. solution)

Workflow:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMF (5 mL) to 0°C (ice bath). Add

    
     dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition. Stir for 30 min until a white/yellowish precipitate (iminium salt) forms.
    
  • Addition: Dissolve 5-methoxyindole in minimal DMF (2 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Then, heat to 40°C for 2 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot will be significantly more polar than the indole.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). The solution will be acidic. Slowly add 20% NaOH with vigorous stirring until pH ~9-10.

  • Workup: The product should precipitate as a solid. Heat the suspension to boiling for 5 mins (to ensure full hydrolysis of the intermediate), then cool. Filter the solid, wash with cold water, and recrystallize from Ethanol.[6]

Yield Expectation: 85-92%.

Protocol B: C3-Directed C2-Thioarylation (Pd-Catalyzed)

Objective: Synthesis of 3-formyl-2-(phenylthio)-indole. Context: This protocol utilizes the aldehyde oxygen as a weak directing group to activate the C2-H bond.[5]

Reagents:

  • Indole-3-carbaldehyde (0.5 mmol)[7]

  • Diphenyl disulfide (

    
    ) (0.6 mmol)
    
  • 
     (5 mol%)
    
  • 
     (1.0 equiv)
    
  • DMSO (2 mL)

Workflow:

  • Setup: Charge a sealed tube with indole-3-carbaldehyde, diphenyl disulfide,

    
    , and 
    
    
    
    .
  • Solvent: Add DMSO. Note: DMSO acts as a ligand and solvent, stabilizing the Pd intermediates.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Ag salts. Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Silica gel column chromatography (Gradient: 10-30% EtOAc/Hexane).

References
  • Vilsmeier-Haack Mechanism & Application

    • Jones, G., et al. "The Vilsmeier-Haack Reaction of Substituted Indoles." Organic Syntheses, 2024.[7]

  • Catalytic Advances

    • Yang, J.D., et al. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction."[7] Organic Syntheses, 101, 21-33, 2024.[7]

  • C2-Functionalization

    • Kim, I.S., et al. "Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis." Organic & Biomolecular Chemistry, 11, 7427-7434, 2013.

  • Biological Activity (Anticancer/Antimicrobial)

    • BenchChem Technical Support.[8][9] "A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives." 2025.[9]

  • C3-Directed C-H Activation

    • "Palladium-Catalyzed C3-Carbaldehyde Directed Regioselective C2-Thioarylation of Indoles."[5] Chemistry – An Asian Journal, 2024.[7]

Sources

Strategic Utility of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carboxaldehyde (I3A) and its derivatives are recognized as privileged scaffolds in drug discovery, serving as critical building blocks for the synthesis of antineoplastic, antimicrobial, and anti-inflammatory agents[1]. Among these, 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 876716-52-8) offers a highly tailored steric and electronic profile. This whitepaper explores the mechanistic rationale behind its substitution pattern, details self-validating synthetic workflows, and highlights its role as a versatile chemical intermediate.

Structural and Electronic Profiling (The "Why")

The utility of an intermediate is dictated by its reactivity and the physicochemical properties it imparts to the final molecule. The specific substitution pattern of 5-ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde provides distinct advantages over unsubstituted indole-3-carbaldehyde[2]:

  • C3-Formyl Group (The Reactive Hub): Acts as a potent electrophile. It is the primary site for carbon-carbon (Knoevenagel, Aldol) and carbon-nitrogen (Schiff base) bond-forming reactions.

  • N1-Methylation: Eliminates the hydrogen bond donor capacity of the indole nitrogen. This prevents unwanted N-alkylation or polymerization during aggressive electrophilic substitutions and significantly increases the lipophilicity (LogP) of the resulting drug candidate—a crucial factor for blood-brain barrier (BBB) penetration.

  • C2-Methylation: Provides critical steric shielding adjacent to the C3-aldehyde. This steric bulk restricts the rotational conformers of the formyl group, dictating the stereoselectivity of incoming nucleophilic attacks and preventing off-target side reactions.

  • C5-Ethylation: The ethyl group acts as a hydrophobic anchor. In structure-activity relationship (SAR) studies, alkylation at the C5 position enhances binding affinity by allowing the molecule to deeply embed into the hydrophobic pockets of target proteins (such as kinases or bacterial enzymes)[1].

ReactivityMap Center 5-Ethyl-1,2-dimethyl- 1H-indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation (α,β-unsaturated compounds) Center->Knoevenagel Active Methylene Base Catalyst Schiff Schiff Base Formation (Imines / Ligands) Center->Schiff Primary Amines Acid Catalyst BisIndole Electrophilic Substitution (Bis(indolyl)methanes) Center->BisIndole Indole Equivalents Lewis/Protic Acid

Fig 1. Divergent synthetic pathways of the 5-Ethyl-1,2-dimethyl indole intermediate.

Key Synthetic Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , where the physical chemistry of the reaction provides real-time feedback to the researcher.

Workflow A: Base-Catalyzed Knoevenagel Condensation

The condensation of this intermediate with active methylene compounds (e.g., malononitrile) yields α,β-unsaturated indole derivatives, which act as potent Michael acceptors in biological systems[3].

Causality & Validation: Ethanol is selected as the solvent because it provides a protic environment that stabilizes the transition state of the carbanion without neutralizing the piperidine catalyst. The reaction is self-validating: the formation of the highly conjugated α,β-unsaturated system causes a distinct bathochromic shift (color change from light yellow to deep orange/red), and the product spontaneously precipitates from the ethanol upon cooling[4].

Step-by-Step Protocol:

  • Dissolution: Suspend 1.0 mmol of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde and 1.0 mmol of malononitrile in 10 mL of anhydrous ethanol.

  • Catalysis: Add 2-3 drops of piperidine. The base deprotonates the active methylene, forming a resonance-stabilized carbanion that attacks the sterically hindered C3-carbonyl[4].

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.

  • Precipitation: Once the aldehyde spot is consumed, transfer the flask to an ice bath (0–4°C) for 30 minutes to drive crystallization.

  • Isolation: Collect the precipitate via vacuum filtration. Wash with 5 mL of ice-cold water, followed by 2 mL of cold ethanol to remove trace piperidine.

Workflow Step1 1. Dissolution (Substrate + Methylene in EtOH) Step2 2. Catalysis (Add Piperidine) Step1->Step2 Step3 3. Reaction (Stir at RT, TLC) Step2->Step3 Step4 4. Precipitation (Ice bath cooling) Step3->Step4 Step5 5. Isolation (Cold Wash & Filter) Step4->Step5

Fig 2. Step-by-step experimental workflow for Knoevenagel condensation.

Workflow B: Acid-Catalyzed Schiff Base Formation

Condensation with primary amines or amino acids yields Schiff bases (imines). These derivatives are extensively utilized as broad-spectrum antimicrobial agents and as multidentate ligands for transition metal radiolabeling (e.g., 99mTc for tumor imaging)[5].

Causality & Validation: Glacial acetic acid is utilized to protonate the carbonyl oxygen. This is a critical step; because the C2-methyl group sterically hinders the approach of the amine, increasing the electrophilicity of the C3-carbon is mandatory for the reaction to proceed. Validation is achieved via UV-TLC (254 nm): the starting aldehyde (which stains intensely with 2,4-DNP) disappears, replaced by a highly fluorescent imine product[5].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the indole intermediate and 1.1 mmol of the target aryl amine in 15 mL of methanol.

  • Activation: Add 3-5 drops of glacial acetic acid to activate the carbonyl.

  • Reflux: Heat the mixture to reflux (65°C) under a nitrogen atmosphere for 4-6 hours.

  • Isolation: Cool the mixture to room temperature, then pour it over 20 g of crushed ice. Filter the resulting solid and recrystallize from hot ethanol to achieve >95% purity.

Quantitative Data Summary

The following table synthesizes the operational parameters and pharmaceutical applications of the primary derivatives generated from this intermediate.

Reaction TypeReagents / CatalystSolvent / TempAvg. YieldPrimary Pharmaceutical Application
Knoevenagel Condensation Malononitrile / PiperidineEtOH / 25°C85-92%Antineoplastic agents, Antioxidants[3]
Schiff Base Formation Aryl Amines / Glacial AcOHMeOH / 65°C78-88%Antimicrobial agents, Radiopharmaceuticals[5]
Bis(indolyl)methane Synthesis Indole / Lewis Acid (InCl₃)DCM / 25°C80-90%Anti-inflammatory agents[4]

References

  • [2] Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: ResearchGate. URL:

  • [4] Title: Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Source: Benchchem. URL:

  • [3] Title: Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. Source: PubMed. URL:

  • [1] Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Source: PubMed. URL:

  • [5] Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Source: PubMed. URL:

Sources

Methodological & Application

Application Note: Synthesis of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde represents a highly functionalized indole scaffold, often utilized as a pharmacophore in the development of receptor modulators (e.g., melatonin analogs, serotonin antagonists) and as a precursor for complex heterocyclic dyes.

The synthesis of this molecule requires a convergent strategy that balances regioselectivity with yield optimization. The core challenge lies in establishing the 1,2-dimethyl substitution pattern while preserving the 5-ethyl moiety before introducing the labile aldehyde group.

This protocol details a robust, three-stage linear synthesis:

  • Fischer Indole Cyclization: Constructing the indole core.[1]

  • N-Methylation: Locking the N1 position.

  • Vilsmeier-Haack Formylation: Regioselective C3 functionalization.

Retrosynthetic Analysis & Pathway

The most reliable disconnection for 3-formyl indoles is the C3-C(O) bond, accessible via electrophilic aromatic substitution. The 1,2-dimethyl core is best approached by methylating the thermodynamically stable 2-methylindole precursor, derived from the condensation of 4-ethylphenylhydrazine and acetone.

Retrosynthesis Product 5-Ethyl-1,2-dimethyl- 1H-indole-3-carbaldehyde Precursor1 5-Ethyl-1,2-dimethylindole Product->Precursor1 Vilsmeier-Haack (POCl3/DMF) Precursor2 5-Ethyl-2-methylindole Precursor1->Precursor2 N-Methylation (MeI/NaH) StartingMat 4-Ethylphenylhydrazine + Acetone Precursor2->StartingMat Fischer Indole Synthesis

Figure 1: Retrosynthetic logic flow ensuring regiocontrol at C2 and N1 prior to C3 formylation.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Ethyl-2-methylindole

Reaction Type: Fischer Indole Synthesis Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.

Reagents:

  • 4-Ethylphenylhydrazine hydrochloride (1.0 equiv)

  • Acetone (3.0 equiv)

  • Polyphosphoric Acid (PPA) or ZnCl₂ (Catalyst)[1]

Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-ethylphenylhydrazine hydrochloride (50 mmol) in ethanol (100 mL). Add acetone (150 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Cyclization: Evaporate the solvent to obtain the crude hydrazone. Add Polyphosphoric Acid (PPA, 50 g) to the residue.

  • Heating: Heat the mixture to 100-110°C for 3 hours. The mixture will darken significantly.

  • Quenching: Cool to 60°C and pour slowly into crushed ice (300 g) with vigorous stirring.

  • Isolation: Neutralize with 10% NaOH solution until pH ~8. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and recrystallize from hexane/ethanol to yield 5-Ethyl-2-methylindole as an off-white solid.

Stage 2: N-Methylation (Synthesis of 5-Ethyl-1,2-dimethylindole)

Reaction Type: Nucleophilic Substitution (


)
Critical Control:  Anhydrous conditions are essential to prevent hydroxide competition.

Reagents:

  • 5-Ethyl-2-methylindole (from Stage 1)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.1 equiv)

  • DMF (Anhydrous)

Protocol:

  • Deprotonation: Under Argon atmosphere, suspend NaH (12 mmol) in anhydrous DMF (20 mL) at 0°C.

  • Addition: Dissolve 5-ethyl-2-methylindole (10 mmol) in DMF (10 mL) and add dropwise to the NaH suspension. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (11 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with cold water (50 mL). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine to remove DMF.

  • Yield: Concentrate to yield 5-Ethyl-1,2-dimethylindole (typically a viscous oil or low-melting solid). Use directly in the next step.

Stage 3: Vilsmeier-Haack Formylation (Target Synthesis)

Reaction Type: Electrophilic Aromatic Substitution Active Species: Chloroiminium ion (Vilsmeier Reagent)[2]

Reagents:

  • 5-Ethyl-1,2-dimethylindole (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃, 1.2 equiv)

  • DMF (3.0 equiv)

Protocol:

  • Reagent Preparation: In a flame-dried flask, place DMF (30 mmol) and cool to 0°C. Add POCl₃ (12 mmol) dropwise. Caution: Exothermic.[2] Stir for 30 mins to form the white/yellow Vilsmeier salt.

  • Substrate Addition: Dissolve 5-Ethyl-1,2-dimethylindole (10 mmol) in DMF (5 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to room temperature, then heat to 80°C for 4 hours. The solution will turn deep red/orange.

  • Hydrolysis: Cool the mixture to room temperature. Pour onto crushed ice (50 g). Add 5M NaOH solution slowly to adjust pH to 9-10. This step hydrolyzes the iminium intermediate to the aldehyde.[2]

  • Crystallization: The product often precipitates as a solid upon basification. Filter and wash with water.[2][3] If oil forms, extract with DCM.

  • Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc) to obtain 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde .

Quantitative Process Parameters

ParameterStage 1 (Cyclization)Stage 2 (Methylation)Stage 3 (Formylation)
Limiting Reagent 4-EthylphenylhydrazineIndole IntermediateIndole Intermediate
Temperature 100-110°C0°C

25°C
0°C

80°C
Time 3-4 Hours2-3 Hours4-6 Hours
Critical Reagent Polyphosphoric AcidSodium Hydride (Dry)POCl₃ (Fresh)
Expected Yield 60-70%85-95%80-90%

Mechanism & Workflow Visualization

The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium species which attacks the electron-rich C3 position of the indole.

VilsmeierWorkflow Start Reagent Prep DMF + POCl3 (0°C) Intermediate Vilsmeier Salt (Chloroiminium Ion) Start->Intermediate Exothermic Addition Add 5-Ethyl-1,2-dimethylindole (0°C -> 80°C) Intermediate->Addition Electrophilic Attack Complex Iminium Intermediate Addition->Complex C3 Substitution Hydrolysis Hydrolysis (NaOH/Ice) pH 9-10 Complex->Hydrolysis Quench Final 5-Ethyl-1,2-dimethyl- 1H-indole-3-carbaldehyde Hydrolysis->Final Precipitation

Figure 2: Operational workflow for the Vilsmeier-Haack formylation stage.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde (-CHO): Singlet at

      
       9.9 - 10.1 ppm.
      
    • N-Methyl (-NCH₃): Singlet at

      
       3.6 - 3.8 ppm.[4]
      
    • C2-Methyl (-CH₃): Singlet at

      
       2.4 - 2.6 ppm.
      
    • 5-Ethyl Group: Triplet (

      
       ~1.2 ppm) and Quartet (
      
      
      
      ~2.7 ppm).
    • Aromatic Region: 3 distinct protons corresponding to H4, H6, H7 (coupling patterns will confirm 5-substitution).

  • IR Spectroscopy:

    • Strong carbonyl stretch (C=O) at 1640–1660 cm⁻¹ (conjugated aldehyde).

    • Absence of N-H stretch (confirms N-methylation).

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33.[5] Retrieved from [Link]

  • El-Sawy, E. (2017).[6] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem. Vol. 60, No.5. Retrieved from [Link]

Sources

Vilsmeier-Haack formylation protocol for substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation Protocol for Substituted Indoles

Executive Summary

The Vilsmeier-Haack (VH) reaction remains the gold standard for introducing a formyl group (-CHO) into electron-rich aromatic systems, particularly indoles. While the reaction is ostensibly simple, reproducibility often suffers due to inadequate control of the active electrophile formation and improper hydrolysis conditions.

This guide provides a rigorous technical framework for the formylation of substituted indoles. It distinguishes between standard substrates (electron-rich/neutral) and deactivated substrates (electron-poor), providing tailored protocols for each. Emphasis is placed on process safety regarding the thermal instability of the Vilsmeier reagent.[1]

Mechanistic Underpinnings & Regioselectivity

The success of the VH reaction depends on the in situ generation of the chloromethyleniminium salt (Vilsmeier reagent).

  • Reagent Formation: The reaction between DMF and POCl

    
     is exothermic.[1] The active species is not stable indefinitely at high temperatures.
    
  • Regioselectivity: Indoles typically undergo electrophilic aromatic substitution at C3 due to the high electron density contributed by the nitrogen lone pair.[2]

    • Note: If C3 is blocked, reaction may occur at C2, though often with lower yields.

    • Note: N-unsubstituted indoles are formylated at C3 without protection; the intermediate N-formylation is reversible or does not compete kinetically under standard conditions.

Figure 1: Mechanistic Pathway

Visualization of the electrophile generation, C3-attack, and critical hydrolysis step.

VilsmeierMechanism Reagents DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->V_Reagent 0°C, Exothermic (-Cl-) Intermediate Iminium Intermediate (C3-Substitution) V_Reagent->Intermediate + Indole, Heat Indole Substituted Indole Indole->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (Base/H2O) Intermediate->Hydrolysis Quench Product Indole-3-Carboxaldehyde Hydrolysis->Product Elimination of HNMe2

Caption: The Vilsmeier-Haack pathway. Control of the Vilsmeier Reagent formation (Red) and the Hydrolysis pH (Green) are the critical quality attributes (CQAs).

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
Reagent Stoichiometry 1.1 – 1.2 equiv POCl

Slight excess ensures complete conversion of DMF to the electrophile. Large excess POCl

can lead to polymerization or difficult workups.
Temperature (Step 1) 0°C to 5°CFormation of the Vilsmeier reagent is highly exothermic . High temps (>25°C) during addition cause reagent decomposition (darkening/tar).
Temperature (Step 2) 35°C (Rich) to 90°C (Poor)Electron-rich indoles react at mild temperatures. Electron-withdrawing groups (EWGs) require thermal energy to overcome the activation barrier.
Solvent DMF (Neat) or DMF/DCEDMF often acts as both reagent and solvent. For solid indoles or scale-up, 1,2-dichloroethane (DCE) is used to moderate viscosity and heat transfer.
Hydrolysis pH pH 9–10 (Final)The intermediate iminium salt is stable in acid. Basic hydrolysis (NaOH or NaOAc) is mandatory to release the aldehyde.

Experimental Protocols

Protocol A: Standard C3-Formylation (Electron-Rich/Neutral Indoles)

Target: Indole, 5-methoxyindole, 5-methylindole. Scale: 10 mmol basis (adaptable).

Reagents:

  • Substituted Indole (1.0 equiv, 10 mmol)

  • DMF (Anhydrous, 5.0 equiv as solvent/reagent)

  • POCl

    
     (Phosphorus Oxychloride, 1.1 equiv)[1]
    
  • 5M NaOH or Saturated NaOAc (for quenching)

Step-by-Step Methodology:

  • Reagent Formation (The "Cold" Step):

    • Charge a flame-dried round-bottom flask with DMF (4 mL). Cool to 0°C under N

      
       atmosphere.
      
    • Add POCl

      
       (1.0 mL, 11 mmol) dropwise via syringe over 10 minutes.
      
    • Checkpoint: The solution should turn pale yellow or colorless.[3] If it turns dark brown/black, moisture was present or addition was too fast. Discard and restart.

    • Stir at 0°C for 15 minutes to ensure salt formation.

  • Substrate Addition:

    • Dissolve the indole (10 mmol) in minimal DMF (1-2 mL).

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: A precipitate (iminium salt) may form immediately. This is normal.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 1–2 hours.

    • TLC Check: Monitor consumption of starting material (typically non-polar) and appearance of a baseline spot (iminium salt).

  • Hydrolysis (The "Hot" Step):

    • Pour the reaction mixture onto crushed ice (20 g).

    • Caution: Exothermic hydrolysis of excess POCl

      
      .
      
    • Basify the aqueous solution to pH 9–10 using 5M NaOH.

    • Heat the suspension to 60°C for 5 minutes (crucial for complete hydrolysis of the iminium species).

    • Cool to room temperature.[4] The product usually precipitates as a solid.[4]

  • Isolation:

    • Filter the solid and wash with copious water.[3]

    • Recrystallize from Ethanol/Water or DMF/Water if necessary.

Protocol B: Modification for Deactivated Indoles

Target: 5-nitroindole, 5-cyanoindole, 5-bromoindole. Challenge: Reduced nucleophilicity at C3 requires thermal activation.

Modifications to Protocol A:

  • Solvent: Use 1,2-Dichloroethane (DCE) as a co-solvent if the high temperature required causes DMF reflux issues or if solubility is poor.

  • Reaction Temperature: After substrate addition (Step 2), heat the reaction mixture to 80–90°C .

  • Time: Extend reaction time to 6–12 hours.

  • Stoichiometry: Increase POCl

    
     to 1.5–2.0 equiv to compensate for thermal degradation of the reagent over long reaction times.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tarring Exotherm uncontrolled during POCl

addition.
Cool DMF to <0°C; add POCl

slower. Ensure DMF is anhydrous.[1][3][4]
No Product (Stuck at Intermediate) Incomplete hydrolysis.The iminium salt is stable. You must basify (pH >9) and briefly heat the aqueous quench to release the aldehyde.
N-Formylation Competition with C-formylation.Rare in VH, but if observed, ensure temperature is high enough to favor thermodynamic C-acylation.
Dimerization Reaction too concentrated.Dilute with DCE or increase DMF volume.

Safety & Workflow Visualization

Handling POCl


 requires strict adherence to safety protocols due to its reaction with moisture to form HCl and Phosphoric acid.
Figure 2: Safety-Critical Workflow

Operational flow highlighting thermal risks and decision gates.

SafetyWorkflow Start Start: Dry Glassware N2 Atmosphere Cooling Cool DMF to 0°C Start->Cooling Addition Add POCl3 Dropwise (Control Exotherm <10°C) Cooling->Addition Check1 Color Check: Yellow/Clear? Addition->Check1 Proceed Add Indole Check1->Proceed Yes Abort Discard (Moisture/Tar) Check1->Abort No (Black/Dark) Heat Heat to Reaction Temp (35°C - 90°C) Proceed->Heat Quench Quench into Ice (Violent Exotherm!) Heat->Quench Base Adjust pH > 9 Heat to 60°C Quench->Base

Caption: Operational workflow. The "Red" nodes indicate steps with the highest risk of thermal runaway or safety incidents.

References

  • James, P. N.; Snyder, H. R. (1959). Indole-3-carboxaldehyde.[3][4][5][6][7][8] Organic Syntheses, 39, 30.

    • The foundational protocol for indole formyl
  • Meth-Cohn, O.; Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

    • Authoritative review on mechanism and substr
  • Xue, J.; et al. (2024).[6] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.[6]

    • Modern catalytic variations and detailed safety notes on POCl3 handling.
  • Jones, G.; Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

    • Definitive guide on regioselectivity and deactivated substr

Sources

using 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Knoevenagel Condensation of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Executive Summary

This guide details the protocols for utilizing 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde as a scaffold in Knoevenagel condensations. This specific indole derivative is a "privileged structure" in medicinal chemistry due to its unique balance of electronic stability (provided by the 1,2-dimethyl system) and lipophilicity (conferred by the 5-ethyl group).

The resulting


-unsaturated nitriles and esters are critical intermediates for developing Tyrosine Kinase Inhibitors (TKIs) , tubulin polymerization inhibitors , and antimicrobial agents . This note addresses the specific reactivity challenges posed by the electron-rich indole nucleus and provides optimized protocols for high-yield synthesis.

Scientific Background & Mechanistic Insight

The Substrate: Electronic & Steric Profile

Unlike simple benzaldehydes, indole-3-carbaldehydes possess a deactivated carbonyl carbon. The nitrogen lone pair at position 1 donates electron density into the aromatic ring, which can be delocalized to the C3-formyl oxygen (vinylogy). This reduces the electrophilicity of the aldehyde, often requiring more vigorous conditions or specific catalysts compared to standard aromatic aldehydes.

  • 1-Methyl Group: Blocks the acidic N-H, preventing side reactions (e.g., dimerization) and improving solubility in organic solvents like dichloromethane and ethanol.

  • 2-Methyl Group: Provides steric bulk that can influence the

    
     selectivity of the resulting alkene.
    
  • 5-Ethyl Group: Increases the partition coefficient (LogP), enhancing membrane permeability of the final drug candidate without significantly altering the electronic reactivity compared to a 5-methyl analog.

Reaction Pathway

The Knoevenagel condensation involves the nucleophilic attack of an active methylene compound (deprotonated by a base) onto the aldehyde carbonyl, followed by dehydration.

ReactionPathway Substrate 5-Ethyl-1,2-dimethyl- indole-3-carbaldehyde Intermediate Aldol-type Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Active Methylene (Malononitrile/Cyanoacetate) Reagent->Intermediate Nucleophilic Attack Base Catalyst (Piperidine/Et3N) Base->Reagent Deprotonation Product α,β-Unsaturated Indole Derivative Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway for the condensation of indole-3-carbaldehyde derivatives.

Experimental Protocols

Two protocols are provided: Method A (Standard Benchtop) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.

Method A: Classical Ethanol-Piperidine Protocol (Scalable)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Active Methylene Compound (Malononitrile or Ethyl Cyanoacetate) (1.1 equiv)

  • Ethanol (Absolute)

  • Piperidine (Catalytic, 0.1 equiv)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required to fully solubilize the lipophilic 5-ethyl derivative.

  • Addition: Add 1.1 mmol of malononitrile (or ethyl cyanoacetate).

  • Catalysis: Add 2–3 drops of piperidine.

  • Reaction: Stir the mixture at reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product is typically less polar and often fluorescent under UV (254/365 nm).

  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product usually precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or ethanol/DMF mixtures if necessary.

Method B: Microwave-Assisted Green Synthesis

Best for: Rapid screening, library synthesis, "Green Chemistry" compliance.

Reagents:

  • Indole Aldehyde (1.0 equiv)

  • Active Methylene Compound (1.2 equiv)[2]

  • Solvent: Ethanol or Water/Ethanol (1:1)

  • Catalyst: Ammonium Acetate (0.5 equiv) or Piperidine (cat.)

Procedure:

  • Setup: Place reactants in a microwave-safe process vial (2–5 mL).

  • Conditions: Irradiate at 100 Watts, 80°C for 5–15 minutes.

  • Workup: Pour the reaction mixture into crushed ice. The solid product precipitates immediately. Filter and dry.[3][1][4][5]

Data Analysis & Expected Results

The 5-ethyl group adds lipophilicity, which may slightly alter retention times and solubility compared to the methyl analog.

Table 1: Comparative Yields & Properties (Representative Data)

ParameterMethod A (Reflux)Method B (Microwave)Notes
Reaction Time 3–5 Hours5–15 MinutesMicrowave accelerates dehydration step.
Isolated Yield 85–92%88–95%Higher yields in MW due to less degradation.
Appearance Yellow/Orange NeedlesFine Yellow PowderColor intensity correlates with conjugation.
Melting Point 160–165°C158–163°CSharp MP indicates high purity.
Solubility Soluble in DMSO, DMFInsoluble in Water5-Ethyl group reduces water solubility.

Troubleshooting & Optimization Guide

The primary challenge with this substrate is the "deactivated" aldehyde. If conversion is low (<50%), follow this decision tree.

OptimizationTree Problem Low Conversion / Yield CheckTLC Check TLC: Is Starting Material Remaining? Problem->CheckTLC Yes Yes: Reaction Incomplete CheckTLC->Yes No No: Decomposition/Side Products CheckTLC->No Action1 Increase Catalyst Load (Try 20 mol% Piperidine) Yes->Action1 Action2 Add Co-Catalyst (Acetic Acid - Buffer Effect) Yes->Action2 Action3 Switch Solvent (Ethanol -> Acetonitrile/Reflux) Yes->Action3 Action4 Reduce Temp/Time No->Action4 Action5 Use Inert Atmosphere (N2) (Prevent oxidation of indole) No->Action5

Figure 2: Troubleshooting logic for optimizing indole condensation reactions.

Expert Tip: If the reaction stalls, adding Acetic Acid (creating a Piperidinium Acetate buffer) often pushes the reaction forward by facilitating the dehydration step and preventing the retro-aldol reaction.

Applications in Drug Discovery

The products derived from 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde are highly relevant in current medicinal chemistry campaigns:

  • Anticancer Agents (Tubulin Inhibitors): Indole-3-acrylonitriles bind to the colchicine site of tubulin, disrupting microtubule dynamics. The 5-ethyl group enhances hydrophobic interaction within the binding pocket.

  • Tyrosine Kinase Inhibitors (TKIs): The oxindole/indole core is a scaffold for VEGFR and PDGFR inhibitors. The Knoevenagel product serves as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the enzyme active site.

  • Antimicrobial Agents: 3-Substituted indoles have shown efficacy against multi-drug resistant (MDR) bacteria by disrupting cell wall synthesis.

References

  • BenchChem. (2025).[1][4] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from

  • MDPI. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents.[6][7] Pharmaceuticals, 16(7), 918.[7] Retrieved from

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[8][9][10] Organic Communications, 9(4), 93-101. Retrieved from

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of indoles.[6][3][8][4][7][11][12][13] 3(1): 272-279. Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[6][14][3][7][15] Synth. 2024, 101, 21-33.[14] Retrieved from

Sources

Application Note & Protocols: Strategic Derivatization of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, indole-3-carbaldehyde derivatives serve as versatile precursors for compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] This guide provides a comprehensive framework for the strategic derivatization of a specific, substituted indole, 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde , to generate a focused library of novel compounds. We present detailed, field-tested protocols for key derivatization reactions and subsequent high-throughput screening in relevant bioassays. The methodologies are designed to be robust and self-validating, enabling researchers in drug discovery and chemical biology to efficiently explore the structure-activity relationships (SAR) of this promising chemical class.

Introduction: The Rationale for Derivatization

The parent molecule, 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, possesses several key features that make it an excellent starting point for a drug discovery campaign:

  • The Indole Core: A well-established pharmacophore known to interact with various biological targets.[4] The N-methylation and C2-methylation can enhance metabolic stability and modulate binding interactions.

  • The C5-Ethyl Group: This lipophilic group can influence membrane permeability and provides a vector for potential hydrophobic interactions within a target's binding pocket.

  • The C3-Carbaldehyde: This electrophilic aldehyde group is the primary handle for synthetic modification. It is highly reactive and amenable to a variety of reliable chemical transformations, allowing for the systematic introduction of diverse functional groups.[1][3]

The central hypothesis is that by converting the C3-aldehyde into various functional groups (e.g., imines, α,β-unsaturated systems), we can modulate the molecule's electronic properties, steric profile, and hydrogen bonding capacity. This, in turn, can lead to new or enhanced interactions with biological targets, unlocking therapeutic potential.

Synthetic Derivatization Strategies & Protocols

The aldehyde functional group is a cornerstone of organic synthesis. For this application, we focus on two robust and high-yielding reactions: Schiff base formation and Knoevenagel condensation. These reactions are chosen for their reliability, broad substrate scope, and the tendency of their products to exhibit biological activity.[5][6][7]

Workflow for Derivative Synthesis and Screening

The overall strategy involves parallel synthesis of a small library of derivatives, followed by a cascade of biological assays to identify lead compounds.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase A Starting Material 5-Ethyl-1,2-dimethyl-1H- indole-3-carbaldehyde B Derivatization Reaction 1 (Schiff Base Formation) A->B Parallel Synthesis C Derivatization Reaction 2 (Knoevenagel Condensation) A->C Parallel Synthesis D Focused Compound Library B->D C->D E Primary Screening (e.g., Antimicrobial, Cytotoxicity) D->E Submit for Bioassay F Secondary Screening (e.g., MIC, IC50 Determination) E->F Active Compounds G Hit Compound(s) F->G H SAR Analysis G->H

Caption: General workflow from synthesis to hit identification.

Protocol 2.1: Synthesis of Schiff Base Derivatives

Principle: The condensation of an aldehyde with a primary amine forms an imine, or Schiff base. This reaction is typically catalyzed by a small amount of acid. The resulting C=N double bond is a key pharmacophore in many biologically active compounds.[6][8]

Materials:

  • 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

  • Substituted primary amine (e.g., 4-fluoroaniline, 2-aminopyridine) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde (1.0 mmol).

  • Dissolve the aldehyde in absolute ethanol (15 mL).

  • Add the selected primary amine (1.0 mmol, 1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure. The product will often precipitate.

  • Collect the solid product by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the product in a vacuum oven. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2.2: Synthesis of Knoevenagel Condensation Derivatives

Principle: The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[5][9] This reaction creates a new carbon-carbon double bond, yielding an α,β-unsaturated product.

Materials:

  • 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Ethanol

  • Piperidine (catalytic, ~2-3 drops)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).[5]

  • Add a catalytic amount of piperidine (2-3 drops) to the stirring solution.[7]

  • Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate within 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol.[5]

  • Dry the product under vacuum. The product is often pure enough for biological screening, but can be further purified by recrystallization if necessary. Characterize by NMR, IR, and Mass Spectrometry.

Biological Evaluation: Screening Protocols

After synthesis and purification, the library of derivatives is screened for biological activity. A tiered approach is recommended, starting with broad primary screens and progressing to more detailed secondary assays for active compounds.

Hypothetical Derivative Library and Data

The following table illustrates a potential set of synthesized derivatives and summarizes hypothetical, yet representative, biological data.

Derivative IDStructure (Modification at C3)Anticancer (MCF-7) IC₅₀ (µM)Antimicrobial (S. aureus) Zone of Inhibition (mm)Antioxidant (DPPH) IC₅₀ (µM)
Parent -CHO> 1000> 200
SB-1 Schiff Base with 4-Fluoroaniline15.21285.6
SB-2 Schiff Base with 2-Aminopyridine28.518110.2
KC-1 Knoevenagel with Malononitrile8.9945.1
KC-2 Knoevenagel with Ethyl Cyanoacetate45.1762.5
Doxorubicin Positive Control0.98N/AN/A
Ciprofloxacin Positive ControlN/A25N/A
Ascorbic Acid Positive ControlN/AN/A25.4

Note: Data are for illustrative purposes only.

Protocol 3.1: Anticancer Activity (MTT Cytotoxicity Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[10] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]

G A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Indole Derivatives A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Viable Cells Convert MTT to Purple Formazan E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with a known cytotoxic drug (positive control) and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[13] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.[11][14]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher anticancer activity.[2]

Protocol 3.2: Antimicrobial Activity (Agar Well Diffusion Assay)

Principle: This method assesses the ability of a compound to inhibit microbial growth. The test compound diffuses from a well through an agar medium inoculated with a specific microorganism. A clear zone of inhibition around the well indicates antimicrobial activity.[15][16] The diameter of this zone is proportional to the compound's efficacy and diffusion properties.[17]

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[17]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[17][18]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or pipette tip.[16][17]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Include a positive control well containing a standard antibiotic (e.g., Ciprofloxacin) and a negative control well containing only the solvent (e.g., DMSO).[19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).

  • Analysis: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone diameters of the test compounds to the positive and negative controls.

Protocol 3.3: Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[20] DPPH is a stable free radical with a deep violet color. When it reacts with an antioxidant, it is reduced, and the color fades. The degree of discoloration is proportional to the antioxidant activity and is measured spectrophotometrically.[20][21]

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to the wells.

  • Controls: Include a positive control (e.g., Ascorbic acid or BHA) and a blank control (methanol only).[22]

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value signifies higher antioxidant activity.[2]

Conclusion and Future Directions

This guide outlines a systematic and efficient approach to the synthesis and biological evaluation of novel derivatives of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde. The derivatization strategies are robust, and the bioassay protocols are industry-standard methods for primary screening. By correlating the structural modifications of the synthesized derivatives with their performance in these assays, researchers can establish clear structure-activity relationships. These insights are critical for guiding the next phase of drug development, which may involve optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The versatility of the indole-3-carbaldehyde scaffold ensures that this is a fertile starting point for the discovery of new therapeutic agents.[23]

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science. [Link]

  • Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (n.d.). Semantic Scholar. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). PubMed. [Link]

  • Synthesis of Schiff base derived from indole-3-carbaldehyde... (n.d.). ResearchGate. [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025). ResearchGate. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. (2009). Bentham Science Publishers. [Link]

  • Indole Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. (2010). Arabian Journal of Chemistry. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.). Semantic Scholar. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (2011). Kyung Hee University. [Link]

  • CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof. (n.d.).
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). MDPI. [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic-Resistant Bacteria. (2023). Quest Journals. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). Semantic Scholar. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI. [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). MDPI. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

  • Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). (2024). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. (2007). PubMed. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. [Link]

  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Evaluation of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indole is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in numerous pharmacologically active compounds. Recent drug discovery efforts have highlighted the potent broad-spectrum antimicrobial properties of indole derivatives, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) ESKAPE pathogens[1]. The unique structural properties of the indole nucleus allow it to interact with multiple bacterial targets. For instance, specific indole derivatives act as inhibitors of the NorA efflux pump in methicillin-resistant Staphylococcus aureus (MRSA)[2], while others, such as 7-hydroxyindole, have demonstrated profound efficacy in downregulating quorum-sensing genes (abaI and abaR) to eradicate mature biofilms in XDR Acinetobacter baumannii[3][4].

To systematically evaluate novel indole libraries, a robust, self-validating screening protocol is required. This application note details a comprehensive workflow—from primary minimum inhibitory concentration (MIC) determination using standardized broth microdilution to advanced antibiofilm and mechanistic assays.

Experimental Workflow

Workflow Start Compound Library (Indole Derivatives) Primary Primary Screening (Broth Microdilution) Start->Primary MIC MIC & MBC Determination (CLSI M07 Protocol) Primary->MIC Active Hits Biofilm Antibiofilm Assay (Crystal Violet/MBEC) MIC->Biofilm Mech Mechanistic Studies (Efflux/Quorum Sensing) MIC->Mech Tox Mammalian Cytotoxicity (SH-SY5Y / HepG2) MIC->Tox

Workflow for the antimicrobial screening and evaluation of indole derivatives.

Protocol 1: Primary Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Design: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, as outlined by the M07 guidelines[5][6]. This method is chosen over agar diffusion because it provides an exact MIC value, which is critical for establishing structure-activity relationships (SAR) in novel indole libraries[7].

Self-Validating System: The assay mandates three internal controls: a sterility control (media only, validating aseptic technique), a growth control (media + inoculum, validating bacterial viability), and a positive control (reference antibiotics like Vancomycin or Ciprofloxacin)[8]. If the reference antibiotic MIC falls outside the established CLSI quality control ranges, the entire plate is invalidated, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve novel indole compounds in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final test concentrations ranging from 0.25 to 128 µg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity.

  • Inoculum Standardization: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL)[7].
    
  • Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Dispense 50 µL of this inoculum into each well of a 96-well microtiter plate containing 50 µL of the diluted indole compounds. The final target inoculum is exactly

    
     CFU/mL[7].
    
  • Incubation: Seal the plates with a breathable membrane to prevent evaporation and incubate at 35±2°C for 16-20 hours under ambient air[7][9].

  • Reading & Interpretation: Visually inspect the plates or use a spectrophotometer (OD600). The MIC is defined as the lowest concentration of the indole derivative that completely inhibits visible bacterial growth[7][10].

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Causality & Design: While the MIC indicates bacteriostatic activity, determining the MBC is essential to understand whether the indole compound actively kills the pathogen or merely stalls its replication. A compound is classified as bactericidal if the MBC/MIC ratio is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.

Self-Validating System: The MBC assay relies on the precise carryover from the MIC plate. A control well from the MIC growth control must be serially diluted and plated to confirm the starting inoculum concentration, ensuring the


 kill threshold is mathematically verifiable.

Step-by-Step Methodology:

  • Sampling: Following the MIC reading, aspirate 10 µL from all wells showing no visible growth (the MIC well and all higher concentrations).

  • Plating: Spot-inoculate the aliquots onto drug-free Mueller-Hinton Agar (MHA) plates[8].

  • Incubation: Incubate the agar plates at 35±2°C for an additional 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     reduction of the initial bacterial inoculum, indicated by the absence of colony formation on the agar.
    

Protocol 3: Antibiofilm Activity & Quorum Sensing Inhibition Assay

Causality & Design: Indole derivatives have shown a remarkable ability to eradicate biofilms at sub-inhibitory concentrations (e.g., 1/64 MIC)[4]. Biofilms are highly resistant to standard antibiotics; therefore, identifying compounds that disrupt the biofilm matrix via quorum sensing inhibition is a major priority in modern drug development.

Self-Validating System: The assay includes a vehicle control (1% DMSO) to ensure the solvent does not artificially degrade the biofilm, and a positive antibiofilm control (e.g., Azithromycin) to validate the staining and washing stringency.

Step-by-Step Methodology (Crystal Violet Assay):

  • Biofilm Formation: Inoculate the test strain (e.g., A. baumannii) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote matrix production. Dispense 100 µL into a flat-bottom 96-well polystyrene plate.

  • Treatment: Add sub-MIC concentrations of the indole derivatives (e.g., 1/2, 1/4, 1/8 MIC) to the wells. Incubate statically at 37°C for 24 hours to allow biofilm formation[3].

  • Washing & Staining: Carefully discard the planktonic phase. Wash the wells three times with sterile PBS to remove non-adherent cells. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes.

  • Quantification: Rinse the plates thoroughly with distilled water and air dry. Solubilize the bound crystal violet with 150 µL of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader.

Mechanistic Pathways of Indole Antimicrobials

Mechanistically, indole derivatives exert their antimicrobial effects through a multi-targeted approach. Depending on their functionalization, they can disrupt bacterial membrane integrity, inhibit essential efflux pumps like NorA in MRSA (thereby restoring susceptibility to legacy antibiotics like fluoroquinolones)[2], and interfere with quorum-sensing pathways (such as abaI/abaR) to prevent biofilm maturation[3][4].

Mechanism Indole Indole Derivative Membrane Bacterial Membrane Disruption Indole->Membrane Efflux NorA Efflux Pump Inhibition (MRSA) Indole->Efflux QS Quorum Sensing (abaI/abaR) Inhibition Indole->QS Death Bacterial Cell Death / Sensitization Membrane->Death Efflux->Death Biofilm Biofilm Eradication (e.g., A. baumannii) QS->Biofilm Biofilm->Death

Proposed multi-target antimicrobial mechanisms of indole derivatives.

Data Presentation

All quantitative data from the antimicrobial screening assays must be meticulously recorded and organized for clear interpretation and SAR comparison. The following tables provide a standardized format for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Indole Derivatives

Compound IDOrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Indole-01 S. aureus (MRSA)ATCC 43300482Bactericidal
Indole-02 E. coliATCC 2592216>64>4Bacteriostatic
Indole-03 A. baumanniiXDR Clinical8162Bactericidal
Vancomycin S. aureus (MRSA)ATCC 43300122Control (Valid)

Table 2: Biofilm Inhibition Activity at Sub-MIC Concentrations

Compound IDTarget PathogenTest ConcentrationBiofilm Biomass (OD590)% Inhibition vs. Control
Vehicle Control A. baumannii1% DMSO1.45 ± 0.120%
Indole-03 A. baumannii1/2 MIC (4 µg/mL)0.32 ± 0.0577.9%
Indole-03 A. baumannii1/4 MIC (2 µg/mL)0.58 ± 0.0860.0%
Azithromycin A. baumannii2 µg/mL0.45 ± 0.0668.9%

References

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically , Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery , International Journal of Pharmaceutical Sciences. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii , Microbiology Spectrum - ASM Journals.[Link]

  • Broth Microdilution Principles and Procedures , MLSA. [Link]

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens , ACS Bio & Med Chem Au. [Link]

Sources

Application Notes and Protocols: Evaluating the Antioxidant Activity of Indole-3-Carboxaldehyde Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] Specifically, the indole nucleus is a crucial pharmacophore, and modifications to its structure, particularly at the C-3 position, can significantly modulate the antioxidant capabilities of the resulting analogues.[3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[2] This has driven the investigation of indole derivatives, such as analogues of indole-3-carboxaldehyde, as potential therapeutic agents to counteract oxidative damage.[1][2][4]

This comprehensive guide provides detailed protocols for a suite of in vitro and cell-based assays to rigorously evaluate the antioxidant activity of novel indole-3-carboxaldehyde analogues. The methodologies are presented to ensure scientific integrity and reproducibility, enabling researchers, scientists, and drug development professionals to effectively screen and characterize their compounds.

Foundational Principles of Antioxidant Activity in Indole Derivatives

The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3] The presence of an unsubstituted indole nitrogen atom and the nature of the substituent at the C-3 position are critical for this activity.[3] The stabilization of the resulting indolyl radical is a key factor in the antioxidant mechanism.[5]

A multi-tiered approach, beginning with chemical-based assays and progressing to more biologically relevant cell-based models, is recommended for a thorough assessment of antioxidant potential.[6] This allows for an initial screening of radical scavenging ability, followed by an evaluation of activity in a more complex physiological context that accounts for factors like cellular uptake and metabolism.[7][8]

Part 1: In Vitro Chemical Assays for Initial Screening

These assays are rapid, cost-effective, and ideal for the initial screening of a library of indole-3-carboxaldehyde analogues. They provide a quantitative measure of a compound's ability to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][9][10] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[9][10] The decrease in absorbance is directly proportional to the radical scavenging activity of the test compound.[10]

Experimental Protocol:

StepProcedureRationale
1 Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[9][11][12]A fresh solution ensures consistent radical concentration. Protection from light is crucial as DPPH is light-sensitive.
2 Preparation of Test Compounds: Prepare a stock solution of the indole-3-carboxaldehyde analogues and a positive control (e.g., Ascorbic Acid or Quercetin) in a suitable solvent (e.g., methanol, DMSO).[11] Perform serial dilutions to obtain a range of concentrations.A concentration range is necessary to determine the IC50 value. The positive control provides a benchmark for antioxidant activity.
3 Assay in a 96-well Microplate:
a. Add 100 µL of the test compound solution at different concentrations to respective wells.[11]
b. Add 100 µL of the 0.1 mM DPPH solution to each well.[11]This initiates the scavenging reaction.
c. For the control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.[11]The control represents 100% of the DPPH radical concentration.
d. For the blank, add 100 µL of the solvent and 100 µL of methanol.[11]The blank corrects for any absorbance from the solvent.
4 Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][13]This allows sufficient time for the reaction to reach completion.
5 Measurement: Measure the absorbance at 517 nm using a microplate reader.[11][13]
6 Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100.[9][11] The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.[9][11]The IC50 value is a standard measure of antioxidant potency; a lower IC50 indicates higher activity.[9]

Data Presentation:

CompoundConcentration (µM)% DPPH ScavengingIC50 (µM)
Indole-3-carboxaldehyde......121[11]
Analogue 1.........
Analogue 2.........
Ascorbic Acid (Standard)......~65[9]
Quercetin (Standard)......~15.5 - 63.5[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at approximately 734 nm.[6][9] This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

StepProcedureRationale
1 Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[6][9]This incubation period allows for the complete formation of the ABTS radical cation.
2 Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]This ensures a consistent starting concentration of the radical for accurate measurements.
3 Assay in a 96-well Microplate:
a. Add 20 µL of the test compound or standard (e.g., Trolox) at various concentrations to the wells.[6]Trolox, a water-soluble vitamin E analog, is a common standard for this assay.
b. Add 180 µL of the ABTS•+ working solution to each well.[6]
4 Incubation: Incubate at room temperature for 5-7 minutes.[6]The reaction with ABTS•+ is relatively fast.
5 Measurement: Measure the absorbance at 734 nm.[6]
6 Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[9]TEAC provides a standardized measure of antioxidant capacity relative to a known standard.

Data Presentation:

CompoundConcentration (µM)% ABTS ScavengingIC50 (µM)TEAC Value
Indole-3-carboxaldehyde............
Analogue 1............
Analogue 2............
Trolox (Standard)......~15.5[9]1.0
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9][14][15] The formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically at approximately 593 nm.[16][17] This assay directly measures the electron-donating capacity of the antioxidants.

Experimental Protocol:

StepProcedureRationale
1 Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.[15][16] Warm this solution to 37°C before use.[6][15]The acidic pH is essential for the reduction of Fe³⁺. Preparing the reagent fresh ensures its reactivity.
2 Assay in a 96-well Microplate:
a. Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to the wells.[6]
b. Add 180 µL of the pre-warmed FRAP working reagent to all wells.[6]
3 Incubation: Incubate at 37°C for 4-30 minutes.[6]The incubation time can be optimized depending on the reactivity of the compounds.
4 Measurement: Measure the absorbance at 593 nm.[6]
5 Calculation: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents or Trolox equivalents.[16]This allows for the quantification of the reducing power of the test compounds.

Data Presentation:

CompoundConcentration (µM)Absorbance at 593 nmFRAP Value (µM Fe²⁺ Equivalents)
Indole-3-carboxaldehyde.........
Analogue 1.........
Analogue 2.........
FeSO₄ (Standard).........

Part 2: Cell-Based Assays for Biological Relevance

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, distribution, and metabolism.[6][8]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of antioxidants to inhibit the oxidation of the cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.[7][8][18] The assay uses a free radical initiator to induce oxidative stress within the cells.[7][18] Antioxidants that can penetrate the cell membrane will quench the ROS, leading to a reduction in fluorescence.[18]

Experimental Protocol:

StepProcedureRationale
1 Cell Culture: Culture cells such as HepG2 or HeLa in a 96-well black, clear-bottom plate until they are 90-100% confluent.[7][19]Confluent cells provide a consistent cell number for the assay. A black plate minimizes background fluorescence.
2 Cell Treatment:
a. Remove the culture medium and gently wash the cells 3 times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[7][19]Washing removes any residual media components that could interfere with the assay.
b. Add 50 µL of DCFH-DA probe solution to all wells.[7]DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cells.
c. Add 50 µL of the test compound or Quercetin standard at various concentrations.[7]Quercetin is a commonly used standard for the CAA assay.
3 Incubation: Incubate the plate at 37°C for 60 minutes.[7][19]This allows for cellular uptake of the probe and test compounds.
4 Induction of Oxidative Stress:
a. Carefully remove the treatment solution and wash the cells 3 times with DPBS or HBSS.[19]This removes any extracellular probe or compounds.
b. Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[6][7]AAPH generates peroxyl radicals, inducing intracellular oxidative stress.
5 Kinetic Measurement: Immediately begin reading the fluorescence with a microplate reader at 37°C. Use an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Read the wells in increments of 1 to 5 minutes for a total of 60 minutes.[7][19]Kinetic measurement allows for the determination of the rate of fluorescence increase.
6 Data Analysis: Calculate the Area Under the Curve (AUC) for both the antioxidant-treated and control wells. The CAA value can be calculated and compared to the Quercetin standard.[8]AUC provides a comprehensive measure of the antioxidant's ability to inhibit fluorescence over time.

Data Presentation:

CompoundConcentration (µM)Area Under the Curve (AUC)CAA Value (µmol QE/100 µmol)
Indole-3-carboxaldehyde.........
Analogue 1.........
Analogue 2.........
Quercetin (Standard).........

Visualizing the Experimental Workflows

General Workflow for Antioxidant Activity Assessment

G cluster_0 Initial Screening (In Vitro) cluster_1 Biological Validation (Cell-Based) DPPH Assay DPPH Assay IC50 Determination IC50 Determination DPPH Assay->IC50 Determination ABTS Assay ABTS Assay IC50 & TEAC Determination IC50 & TEAC Determination ABTS Assay->IC50 & TEAC Determination FRAP Assay FRAP Assay Reducing Power Quantification Reducing Power Quantification FRAP Assay->Reducing Power Quantification CAA Assay CAA Assay Cellular Antioxidant Efficacy Cellular Antioxidant Efficacy CAA Assay->Cellular Antioxidant Efficacy Synthesis of Indole-3-Carboxaldehyde Analogues Synthesis of Indole-3-Carboxaldehyde Analogues Initial Screening (In Vitro) Initial Screening (In Vitro) Synthesis of Indole-3-Carboxaldehyde Analogues->Initial Screening (In Vitro) Biological Validation (Cell-Based) Biological Validation (Cell-Based) Initial Screening (In Vitro)->Biological Validation (Cell-Based) Lead Compound Identification Lead Compound Identification Biological Validation (Cell-Based)->Lead Compound Identification DPPH_Mechanism DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H H• donation Antioxidant Ar-OH Antioxidant_Radical Ar-O• Antioxidant->Antioxidant_Radical

Caption: The chemical principle behind the DPPH antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay Workflow

CAA_Workflow Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Wash Cells Wash Cells Incubate (24h)->Wash Cells Add DCFH-DA & Test Compound Add DCFH-DA & Test Compound Wash Cells->Add DCFH-DA & Test Compound Treatment Incubate (1h) Incubate (1h) Add DCFH-DA & Test Compound->Incubate (1h) Uptake Wash Cells_2 Wash Cells_2 Incubate (1h)->Wash Cells_2 Uptake Add Radical Initiator Add Radical Initiator Wash Cells_2->Add Radical Initiator Induce Stress Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add Radical Initiator->Kinetic Fluorescence Reading Data Analysis (AUC) Data Analysis (AUC) Kinetic Fluorescence Reading->Data Analysis (AUC)

Caption: A step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The evaluation of antioxidant activity is a critical step in the development of new therapeutic agents from indole-based scaffolds. By employing a combination of robust in vitro chemical assays and biologically relevant cell-based models, researchers can gain a comprehensive understanding of the antioxidant potential of novel indole-3-carboxaldehyde analogues. The detailed protocols and underlying principles provided in this guide are intended to facilitate reproducible and meaningful assessments, ultimately aiding in the identification of lead compounds for further development in the fight against diseases associated with oxidative stress.

References

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). IntechOpen. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2017). Scientific Reports. Available at: [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Available at: [Link]

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2015). ResearchGate. Available at: [Link]

  • FRAP Antioxidant Assay Kit. (2020). Zen-Bio. Available at: [Link]

  • Detailed protocol for FRAP assay. (2025). Filo. Available at: [Link]

  • Cell-Based Antioxidant Assays. (n.d.). BioIVT. Available at: [Link]

  • Development of Novel Indole Molecules for the Screening Of Anti-Oxidant Activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. (2015). Dalton Transactions. Available at: [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). BioVision. Available at: [Link]

  • Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study. (2019). ACS Omega. Available at: [Link]

  • Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. (2002). Journal of Pineal Research. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2018). Afyon Kocatepe University Journal of Sciences and Engineering. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Available at: [Link]

  • Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. (2004). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. Available at: [Link]

  • Integrated Untargeted and Targeted Metabolomics Reveals Distinct Bioactive Metabolite Profiles Between Probiotic Supplements and Yogurt. (2026). MDPI. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011). Der Pharma Chemica. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack formylation route.

Below, you will find benchmark data, mechanistic workflows, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) grounded in peer-reviewed methodologies.

Quantitative Data: Vilsmeier-Haack Yield Benchmarks

To establish a baseline for your synthesis, it is critical to understand how steric hindrance and electron-donating groups affect the Vilsmeier-Haack reaction. The table below summarizes expected reaction conditions and yields for various indole derivatives to help you benchmark the formylation of your specific 5-ethyl-1,2-dimethyl substituted substrate[1].

Indole SubstrateReagentsTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
Indole (Unsubstituted)POCl₃, DMF0 to 85696%Highly accessible C3 position.
5-Methylindole POCl₃, DMF0 to 85688%+I effect increases nucleophilicity; minimal steric clash.
2-Methylindole POCl₃, DMF98 to 100371%Steric hindrance at C2 reduces C3 attack efficiency.
5-Ethyl-1,2-dimethylindole POCl₃, DMF0 to 906 to 875 - 85% Target Molecule: C2/N1 methyls cause steric bulk; requires extended heating.

Mechanistic Workflow

Understanding the causality of the reaction is the first step in troubleshooting. The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloromethyliminium salt, which subsequently undergoes Electrophilic Aromatic Substitution (EAS) at the electron-rich C3 position of the indole core[2].

VilsmeierHaack DMF DMF + POCl3 (Anhydrous, <10°C) VR Vilsmeier Reagent (Chloromethyliminium Salt) DMF->VR Activation EAS Electrophilic Aromatic Substitution (C3) VR->EAS Electrophile Indole 5-Ethyl-1,2-dimethylindole (Substrate) Indole->EAS Nucleophile Iminium Iminium Intermediate (Stalled without H2O) EAS->Iminium 85-95°C, 5-8h Hydrolysis Alkaline Hydrolysis (Ice + Na2CO3, pH > 8) Iminium->Hydrolysis Quench Product 5-Ethyl-1,2-dimethyl-1H- indole-3-carbaldehyde Hydrolysis->Product Yield: 75-85%

Mechanism of Vilsmeier-Haack formylation for indole-3-carbaldehyde synthesis.

Troubleshooting Guides & FAQs

Q1: My overall yield is plateauing around 50-60%. Why is it lower than the 85-90% typically seen for simple indoles? A: This is a regiokinetic issue caused by steric hindrance. While the 5-ethyl group provides a slight inductive (+I) effect that enriches the electron density of the indole ring, the methyl groups at the N1 and C2 positions create a steric shield around the C3 target carbon. This restricts the approach of the bulky chloromethyliminium salt[3]. Solution: Do not rely on room-temperature stirring. You must push the reaction thermodynamically. Ensure a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) and maintain the reaction temperature between 85 °C and 95 °C for a minimum of 6 to 8 hours to drive the EAS step to completion[1].

Q2: The reaction mixture turns black and tarry during the addition of POCl₃. How do I prevent this? A: Tar formation is indicative of Vilsmeier reagent degradation and substrate polymerization due to thermal runaway. The reaction between Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) is highly exothermic[1]. Solution: Causality dictates that temperature control is paramount here. Add POCl₃ dropwise to anhydrous DMF strictly below 10 °C using an ice-salt bath. The solution should remain pale or slightly yellow. If it darkens significantly before the indole is even added, discard it and start over.

Q3: NMR analysis of my crude product shows no aldehyde proton peak (~9.9-10.1 ppm), but starting material is gone. What happened? A: Your product is trapped as the iminium intermediate. The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium salt that is highly stable in acidic or neutral media[2]. Solution: The hydrolysis step requires a strongly alkaline environment. The hydroxide ion must attack the iminium carbon to form a hemiaminal, which then collapses to expel dimethylamine and form the carbaldehyde[2]. During your aqueous quench, you must slowly add saturated aqueous Na₂CO₃ or NaOH until the aqueous phase tests at a pH of strictly > 8[1].

Q4: The protocol says the product should precipitate upon quenching, but I only get a cloudy emulsion. How do I isolate the product? A: 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is highly lipophilic. The combination of the ethyl group and two methyl groups significantly increases its solubility in mixed aqueous/organic emulsions (especially with residual DMF present), preventing clean precipitation[1]. Solution: Abandon filtration for this specific substrate. Instead, perform a rigorous liquid-liquid extraction using Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (to pull out residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure trust and accuracy at every phase of the synthesis.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, round-bottom flask with anhydrous DMF (3.0 equivalents relative to indole) under an inert argon or nitrogen atmosphere.

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Add POCl₃ (1.2–1.5 equivalents) dropwise via an addition funnel over 30 minutes.

  • Validation Check: Monitor the internal temperature. It must not exceed 10 °C. The successful formation of the Vilsmeier reagent is indicated by a pale yellow, slightly viscous solution[1]. Stir for an additional 30 minutes at 0 °C.

Step 2: Formylation of the Indole

  • Dissolve 5-Ethyl-1,2-dimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent exothermic spikes[4].

  • Remove the ice bath and gradually heat the reaction mixture to 85–95 °C. Maintain this temperature for 6–8 hours[1].

  • Validation Check: Perform TLC analysis (Eluent: Petroleum Ether/Ethyl Acetate 2:1). The reaction is complete when the starting material spot (R_f ~ 0.8) disappears and a new, lower-running product spot (R_f ~ 0.2) dominates[5].

Step 3: Alkaline Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of vigorously stirred crushed ice to quench the unreacted POCl₃[1].

  • Slowly add saturated aqueous Na₂CO₃ dropwise. This process is exothermic and will generate CO₂ gas.

  • Validation Check: Use pH indicator paper to test the aqueous layer. Continue adding base until the solution reaches a stable pH of 8.5 to 9.0. The iminium salt will not fully convert to the aldehyde below this pH threshold[1].

Step 4: Isolation and Purification

  • Extract the alkaline aqueous mixture with Dichloromethane (3 x 50 mL)[1].

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Validation Check: Run an ¹H NMR on the crude solid. Confirm the presence of the aldehydic proton (singlet, ~9.9–10.1 ppm) and the N-methyl protons (singlet, ~3.8 ppm)[6]. Purify further via silica gel column chromatography or recrystallization from ethanol if purity is < 95%.

References

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction Source: Organic Syntheses URL
  • Source: RSC Advances (RSC Publishing)
  • Vilsmeier-Haack Reaction Source: Chemistry Steps URL
  • 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde - Structural and Analytical Profiles Source: Benchchem URL
  • T-type calcium channel antagonists and uses thereof (WO2022216386A2)

Sources

Technical Support Center: Purification of Substituted Indole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Techniques for Substituted Indole Aldehydes Audience: Researchers, Medicinal Chemists, and Process Scientists Version: 1.0 (Current as of 2026)

Introduction

Substituted indole-3-carboxaldehydes are critical intermediates in the synthesis of pharmaceuticals (e.g., synthetic cannabinoids, antitumor agents).[1] However, their purification is often complicated by three factors:

  • Acid Sensitivity: The indole ring is electron-rich and prone to acid-catalyzed dimerization or polymerization.

  • Oxidation Susceptibility: The aldehyde moiety can autoxidize to the corresponding carboxylic acid (often visible as a pink/red discoloration).

  • Regioisomer Co-elution: In syntheses like the Vilsmeier-Haack or Reimer-Tiemann, separating regioisomers (e.g., 4-, 5-, or 6-substituted isomers) can be challenging.

This guide provides a logic-driven approach to purification, moving beyond standard protocols to address specific failure modes like "oiling out" and chromatographic streaking.

Part 1: Purification Strategy & Decision Matrix

Before selecting a method, assess the physical state and impurity profile of your crude material. Do not default to column chromatography if a chemical purification (Bisulfite) or thermodynamic purification (Recrystallization) is feasible.

Workflow: Selecting the Right Technique

PurificationStrategy Start Crude Indole Aldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Amorphous PurityCheck Major Impurities? Solid->PurityCheck Bisulfite PROTOCOL 2: Bisulfite Adduct (Chemical Purification) Oil->Bisulfite High Aldehyde Content Column PROTOCOL 3: Column Chromatography (Buffered Silica) Oil->Column Complex Mixture Isomers Regioisomers Present PurityCheck->Isomers Isomeric Mix NonAldehyde Non-Aldehyde (Starting Indole/Tars) PurityCheck->NonAldehyde Starting Material Isomers->Column Recryst PROTOCOL 1: Recrystallization (EtOH or aq. EtOH) NonAldehyde->Recryst Recryst->Bisulfite If Fails

Figure 1: Decision matrix for selecting the optimal purification method based on crude physical state and impurity profile.

Part 2: Detailed Protocols & Troubleshooting

Protocol 1: Optimized Recrystallization (The "Oiling Out" Solution)

Best for: Solid crude material with minor non-aldehyde impurities.

Recrystallization of indole aldehydes often fails due to "oiling out"—where the compound separates as a liquid droplet before crystallizing. This occurs when the melting point of the impure solid is lower than the boiling point of the solvent.

Solvent Systems:

  • Primary: Ethanol (95%)[2]

  • Alternative: Ethanol/Water (Start with EtOH, add H₂O to turbidity) or Toluene (for very non-polar derivatives).

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum amount of boiling 95% Ethanol.

    • Critical: If the solution is dark red/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation Check: Remove from heat. If oil droplets form immediately, add a few drops of clean Ethanol to redissolve the oil.

  • Seeding: Once the solution is slightly cooled but clear, add a "seed" crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Allow it to reach room temperature undisturbed (2–3 hours) before moving to an ice bath.

Troubleshooting "Oiling Out":

Symptom Diagnosis Solution
Product separates as oil Impurities have depressed the MP below the solvent boiling point. Reheat to dissolve oil. Add more solvent (dilution raises the oiling temperature). Cool very slowly with vigorous stirring.

| No crystals after cooling | Solution is not saturated. | Evaporate 20% of solvent or add water dropwise until persistent turbidity appears, then warm to clear and cool again. |

Protocol 2: Bisulfite Adduct Purification (Chemical Isolation)

Best for: Oily crude, removing non-aldehyde impurities (e.g., unreacted indole), and avoiding chromatography.

This method exploits the reversible formation of a water-soluble bisulfite adduct. Indoles are acid-sensitive, so mild regeneration (using Carbonate instead of Hydroxide/Acid) is recommended to prevent polymerization [1].

Workflow:

  • Adduct Formation:

    • Dissolve crude oil in a minimal amount of Ethanol or Methanol .

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 30–60 mins. The aldehyde converts to a hydrophilic sulfonate salt.

    • Result: The aldehyde is now in the aqueous phase (or precipitates as a white solid).

  • Wash (Impurity Removal):

    • If Solid Precipitates: Filter and wash with diethyl ether (removes non-aldehyde organic impurities).

    • If No Precipitate (Soluble Adduct): Dilute with water and extract the aqueous layer 2x with Ethyl Acetate. Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Regeneration (The Critical Step):

    • To the solid adduct (suspended in water) or the aqueous phase, slowly add Sodium Carbonate (Na₂CO₃) solid or solution until pH ~10.

    • Why Carbonate? Strong bases like NaOH can cause Cannizzaro reactions or aldol condensation; Acid can polymerize the indole [2].

    • Stir for 30 mins. The free aldehyde will precipitate or oil out.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[1][3]

Protocol 3: Column Chromatography (Isomer Separation)

Best for: Separating regioisomers (e.g., 4- vs 5-formyl indole) or complex mixtures.

Indole aldehydes are prone to streaking on silica due to the interaction of the NH group and the carbonyl with acidic silanol sites.

Stationary Phase Selection:

  • Standard: Silica Gel (60 Å).

  • Acid-Sensitive Indoles: Neutral Alumina (prevents decomposition).

Mobile Phase Optimization:

  • Base Modifier: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to your mobile phase. This neutralizes acidic sites and sharpens bands.

  • Elution Order (General Rule):

    • Regioisomers typically elute in order of steric hindrance and hydrogen bonding capability.

    • Example: In many systems, 7-formyl (H-bond to NH) and 2-formyl isomers often have distinct retention times compared to 4-, 5-, and 6-formyl isomers [3].

Regioisomer Separation Table (Silica Gel):

Isomer Relative Polarity (Typical) Elution Tendency
N-Substituted Low Elutes First (Fastest)
3-Formyl Medium Intermediate
5- / 6-Formyl High Elutes Last (Slowest)

| 7-Formyl | Variable | Can form intramolecular H-bond, affecting polarity. |

Part 3: Stability & Storage FAQs

Q: My white indole aldehyde turned pink/red overnight. Is it ruined? A: Not necessarily. Indoles are photosensitive and air-sensitive. The pink color is often a surface oxidation layer (formation of quinoidal species or carboxylic acid).

  • Fix: Wash the solid with a small amount of cold ether or recrystallize.

  • Prevention: Store under Nitrogen/Argon at -20°C.

Q: I see a new spot on TLC at the baseline after leaving the sample in solution. What is it? A: It is likely Indole-3-carboxylic acid . Indole aldehydes oxidize in air, especially in solution. Avoid storing them in solution (e.g., CDCl₃ for NMR) for long periods [4].

Q: Can I use the Vilsmeier-Haack workup to purify directly? A: Yes. During the quench (pouring into ice/water), careful neutralization to pH 7–8 (using NaHCO₃) often precipitates the aldehyde while keeping the dimethylamine salts soluble. Avoid pH > 10 during workup to prevent side reactions.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4][5] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (136), e57639. Link

  • Abiedalla, Y., et al. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. Forensic Chemistry, 12, 78-90. Link

  • Cayman Chemical. (2020).[6] Indole-3-carboxaldehyde Product Information & Stability Data. Link

Sources

common side reactions in the formylation of indoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering issues with the formylation of indoles. It prioritizes the Vilsmeier-Haack reaction (the industry standard) but addresses alternative methods like Duff and Rieche where relevant.

Status: Online | Operator: Senior Application Scientist | Topic: Side Reaction Troubleshooting

Welcome to the Indole Formylation Support Hub. This guide is structured to troubleshoot specific "symptoms" you are observing in your LC-MS, NMR, or physical isolation steps. We move beyond basic textbook mechanisms to address the causality of failure in the lab.

📋 Quick Diagnostics: What are you seeing?

SymptomLikely CulpritTechnical Term
Pink/Red solid precipitating during reaction or workupReaction of product with starting materialBis(indolyl)methane (BIM) Formation
M+34 / M+36 peak in MS (approx. 3:1 ratio)Overheating or excess POCl₃Chlorination (usually at C-2 or ipso)
M+28 peak (Formyl mass) but wrong NMR shiftsKinetic control vs. Thermodynamic controlN-Formylation (N-1 attack)
Sticky tar/resin that won't crystallizePolymerization or incomplete hydrolysisOligomerization or Stable Iminium Salt

🛠 Module 1: The "Pink Solid" Error (Oligomerization)

The Issue:

You are attempting to synthesize Indole-3-carboxaldehyde, but you observe the formation of a pink, red, or orange solid that is insoluble in most solvents. Yield of the aldehyde is low.

The Science (Causality):

This is the classic Bis(indolyl)methane (BIM) trap. The Vilsmeier-Haack reaction generates an acidic environment. The product you are making (Indole-3-carboxaldehyde) is an electrophile. If you have unreacted indole (nucleophile) present alongside the product in an acidic medium, they will couple.

Pathway: Indole + Indole-3-CHO + H⁺ → Bis(indolyl)methane cation (Red/Pink)

Troubleshooting Protocol:

Q: How do I stop the dimer formation?

  • A1: Stoichiometry Control. Never run this reaction with a deficiency of the Vilsmeier reagent. Ensure a 1.1 to 1.2 equivalent excess of the Vilsmeier complex (DMF/POCl₃) relative to the indole. This ensures all starting indole is consumed before a significant amount of aldehyde is generated (post-hydrolysis).

  • A2: Order of Addition. Do not add the Vilsmeier reagent to the indole. Add the indole solution slowly to the pre-formed Vilsmeier complex. This keeps the concentration of free indole low relative to the formylating agent, favoring formylation over dimerization.

  • A3: Quench Temperature. The dimerization is acid-catalyzed. When quenching with water/base, keep the temperature below 5°C . Heat + Acid + Product + Trace Indole = Dimer.

🛠 Module 2: Regioselectivity (N-1 vs. C-3)

The Issue:

You observe a product with the correct mass, but the proton NMR shows a shift in the aldehyde proton (typically ~9-10 ppm) or the N-H proton is missing.

The Science (Causality):

Indoles are ambident nucleophiles.

  • Kinetic Attack: Often occurs at N-1 (hard nucleophile/electrophile interaction).

  • Thermodynamic Product: C-3 (soft nucleophile/electrophile interaction). In the Vilsmeier reaction, the N-formyl intermediate is usually unstable and rearranges to the C-3 position or hydrolyzes back. However, if the C-3 position is sterically crowded or blocked, N-formylation becomes the primary outcome.

Troubleshooting Protocol:

Q: I have a substituent at C-3. Where will the formyl group go?

  • A: It will likely go to N-1 or C-2 .

    • If you want C-2 formylation (when C-3 is blocked), the Vilsmeier reaction is often poor. Switch Method: Use Lithiation (n-BuLi) followed by DMF quench. This directs to C-2 via the directed ortho-metallation (DoM) mechanism.

Q: I am seeing N-formylation on a free indole. Why?

  • A: This is rare in standard Vilsmeier conditions unless the workup was too gentle. The N-formyl group is labile.

    • Fix: Increase the basicity of the workup (use NaOH instead of NaOAc) or heat the aqueous quench briefly to hydrolyze the N-formyl bond, leaving the stable C-3 formyl group intact.

🛠 Module 3: Chlorination Artifacts

The Issue:

Mass spec shows a significant impurity with a characteristic chlorine isotope pattern (M+ and M+2 peaks).

The Science (Causality):

The Vilsmeier reagent is a chloroiminium salt.[1] Under thermal stress or high POCl₃ concentrations, the chloride ion can act as a nucleophile.

  • Mechanism: If the iminium intermediate is slow to hydrolyze or if the reaction is overheated, chloride attacks the ring (often at C-2) or displaces the formyl group (ipso-substitution) in extreme cases.

Troubleshooting Protocol:

Q: How do I eliminate the chloro-impurity?

  • A1: Temperature Cap. Do not reflux Vilsmeier reactions of simple indoles unless necessary. Keep the temperature between 0°C and 25°C . If heating is required for conversion, do not exceed 60°C.[2]

  • A2: Reagent Quality. Old POCl₃ can contain pyrophosphoryl chloride or free HCl, which promotes side reactions. Distill your POCl₃ if the bottle is old.

  • A3: Solvent Choice. Avoid using neat POCl₃. Use DMF as both reagent and solvent, or dilute with DCM or 1,2-dichloroethane to moderate the reactivity.

📊 Visualizing the Pathways

The following diagram illustrates the "Decision Points" in the reaction mechanism where side products are generated.

IndoleFormylation Start Indole Starting Material N_Attack Kinetic N-Attack (Unstable Intermediate) Start->N_Attack Fast (Kinetic) C3_Attack C-3 Attack (Desired Pathway) Start->C3_Attack Slow (Thermodynamic) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Vilsmeier->Start + Reagent N_Attack->Start Reversible Iminium C-3 Iminium Salt (Stable Intermediate) C3_Attack->Iminium - HCl Chloro SIDE REACTION: 2-Chloroindole / Chlorination Iminium->Chloro Excess Heat / Cl- Attack Aldehyde Indole-3-carboxaldehyde (Final Product) Iminium->Aldehyde Hydrolysis (H2O/Base) Dimer SIDE REACTION: Bis(indolyl)methane (Pink/Red Solid) Aldehyde->Dimer + Unreacted Indole + H+

Caption: Mechanistic flow of Vilsmeier-Haack formylation showing critical divergence points for chlorination and dimerization side reactions.

🧪 Validated Experimental Protocol (Self-Validating)

To minimize side reactions, follow this optimized protocol which controls the reagent ratio and temperature to prevent dimerization and chlorination.

Objective: Synthesis of Indole-3-carboxaldehyde (Minimizing BIM formation).

  • Reagent Formation (Pre-activation):

    • In a flame-dried flask under Ar/N₂, cool DMF (3.0 equiv) to 0°C.

    • Add POCl₃ (1.2 equiv) dropwise. Observation: The solution should turn slightly yellow/viscous. Stir for 15 min at 0°C to ensure complete formation of the Vilsmeier complex.

    • Why? Pre-forming the complex prevents free POCl₃ from chlorinating the indole.

  • Controlled Addition:

    • Dissolve Indole (1.0 equiv) in minimal DMF.

    • Add the Indole solution dropwise to the Vilsmeier complex at 0°C.

    • Why? Adding Indole to the complex ensures Indole is always the limiting reagent, preventing it from reacting with the product (dimerization).

  • Reaction Phase:

    • Allow to warm to room temperature (20-25°C). Stir for 1-2 hours.

    • Monitor: TLC should show consumption of indole. The spot for the iminium salt often stays at the baseline or runs differently than the aldehyde.

  • Hydrolysis (Critical Step):

    • Pour the reaction mixture onto crushed ice (5 equiv by weight) containing NaOH (4 equiv) or Sodium Acetate (buffer).

    • Stir vigorously. A precipitate should form.

    • Why? Rapid neutralization prevents the acidic conditions required for dimer formation.

  • Isolation:

    • Filter the solid.[3] Recrystallize from Ethanol/Water if necessary.

📚 References

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide."[4] Berichte der deutschen chemischen Gesellschaft, 1927 , 60(1), 119–122.[2][4]

  • James, G.; Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2004 .[2]

  • Kamal, A.; Khan, M. N. A.; Reddy, K. S., et al. "Synthesis of bis(indolyl)methanes catalyzed by aluminum trichloride." Tetrahedron Letters, 2009 . (Context on dimerization mechanism).

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." (Mechanistic Overview and recent literature).

  • BenchChem. "Vilsmeier-Haack Formylation of Indoles - Protocols."

Sources

Section 1: Mechanistic Principles & Regioselectivity (The C vs. N Alkylation Dilemma)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole N-Alkylation . This resource is designed to assist researchers, synthetic chemists, and drug development professionals in optimizing reaction conditions, achieving high regioselectivity, and troubleshooting common synthetic bottlenecks during the alkylation of indole scaffolds.

Q: Why am I getting C3-alkylation instead of the desired N-alkylation? A: Indole is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "hard" nucleophilic center, whereas the C3 carbon is a "soft" nucleophilic center. When you deprotonate indole with a base, you form an indolate anion. The regioselectivity (N vs. C3) depends heavily on the solvent and the nature of the base.

  • The Causality: Polar aprotic solvents like DMF or DMSO solvate the counter-cation (e.g., Na⁺) effectively, leaving the "hard" nitrogen anion exposed and highly reactive, thereby favoring N-alkylation 1. Conversely, less polar solvents (like toluene or THF) can lead to tight ion pairs, which sterically hinder the nitrogen and allow the softer C3 carbon to attack the electrophile, increasing C3-alkylation 2.

  • Actionable Advice: If C3-alkylation is a competing side reaction, switch to a highly polar aprotic solvent (e.g., DMF) and use a strong base like NaH to ensure complete deprotonation 1. Alternatively, lowering the temperature to 0 °C or 4 °C has been shown to significantly increase N-alkylation selectivity by kinetically favoring the N-attack 2.

NAlkylationLogic Start Start: Indole N-Alkylation BaseSensitive Is the substrate base-sensitive? Start->BaseSensitive YesBase Use PTC (e.g., KOH, TBAB, Toluene/H2O) BaseSensitive->YesBase Yes NoBase Use Strong Base (e.g., NaH, DMF or THF) BaseSensitive->NoBase No Regio Is C3-alkylation a competing side reaction? NoBase->Regio YesRegio Switch to highly polar aprotic solvent (DMF/DMSO) Lower temperature (0 °C) Regio->YesRegio Yes NoRegio Proceed with standard conditions Regio->NoRegio No

Logical decision tree for optimizing indole N-alkylation conditions based on substrate properties.

Section 2: Base and Solvent Selection Matrix

Q: How do I choose the optimal base and solvent combination for my specific substrate? A: The choice depends on the acidity of your indole N-H, the stability of your functional groups, and the reactivity of your alkylating agent.

  • NaH / DMF: The classical, most widely used method. NaH irreversibly deprotonates the indole, driving the equilibrium forward. Best for unhindered, robust substrates 1.

  • KOH / DMSO: A milder alternative that avoids the use of highly reactive NaH. DMSO is critical here as it enhances the basicity of KOH and the nucleophilicity of the indolate 3.

  • PTC (e.g., KOH / TBAB / Toluene-Water): Ideal for base-sensitive substrates or when anhydrous conditions are difficult to maintain 4.

Quantitative Comparison of Standard Reaction Conditions:

BaseSolventTemperatureTypical Yield (N-Alkylation)Regioselectivity (N:C3)Notes
NaH (1.1 eq)DMF0 °C to RT85 - 95%> 95:5Standard classical conditions; requires strict anhydrous environment 1.
KOH (3.0 eq)DMSORT75 - 85%> 90:10Mild alternative; DMSO is critical for success 3.
KOH (Biphasic)Toluene/H₂ORT80 - 90%> 95:5Phase-transfer catalysis (with TBAB); green, avoids anhydrous setups 5.
Zn-ProPhenol THF4 °C60 - 86%VariableEnantioselective N-alkylation; lower temp improves N-selectivity 2.

Section 3: Phase-Transfer Catalysis (PTC) - A Greener, Milder Alternative

Q: My substrate degrades under strong bases like NaH. What are the alternatives? A: Phase-transfer catalysis (PTC) is a powerful, milder alternative that facilitates reactions in immiscible biphasic systems (e.g., aqueous base and organic solvent) 4.

  • The Causality: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride (BTMAC), acts as the phase-transfer catalyst. The strong aqueous base (e.g., NaOH or KOH) deprotonates the indole at the aqueous-organic interface. The bulky, lipophilic PTC cation pairs with the indolate anion, pulling it into the organic phase where it is highly "naked" and reactive toward the alkyl halide. This avoids exposing the bulk organic substrate to harsh, concentrated anhydrous bases 4.

PTCWorkflow Step1 1. Combine Indole, Base (KOH), & PTC Step2 2. Add Biphasic Solvent (Toluene/Water) Step1->Step2 Step3 3. Add Alkyl Halide under Vigorous Stirring Step2->Step3 Step4 4. Phase Separation & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the biphasic phase-transfer catalyzed N-alkylation.

Self-Validating Protocol: Biphasic N-Alkylation using PTC [4]
  • Preparation: To a round-bottom flask, add the indole derivative (1.0 eq), potassium hydroxide (5.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent Addition: Add toluene and water in a 1:1 volume ratio to create the biphasic system.

  • Activation: Stir the mixture vigorously at room temperature for 15 minutes to ensure the generation of the lipophilic ion pair at the interface.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Monitoring: Continue vigorous stirring at room temperature. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Work-up: Separate the organic layer. Extract the aqueous layer with additional toluene. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation Check: The disappearance of the broad N-H proton signal (typically around 8.0 - 11.0 ppm) in the ¹H NMR spectrum of the crude product confirms successful N-alkylation 1.

Section 4: Troubleshooting Common Issues

Q: My reaction is incomplete or very slow, even with NaH/DMF. How can I accelerate it? A: The leaving group on your alkylating agent plays a major role. The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride or bromide, you can add a catalytic amount of potassium iodide (KI) (0.1 - 0.2 eq).

  • The Causality: KI facilitates an in situ Finkelstein reaction, converting the less reactive alkyl chloride/bromide into a highly reactive alkyl iodide transiently, which is then rapidly attacked by the indolate anion 1, 3.

Q: How do I definitively confirm N-alkylation versus C-alkylation? A: While LC-MS will confirm the mass addition, it cannot distinguish between regioisomers. Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method 1.

  • ¹H NMR: The most immediate indicator is the disappearance of the characteristic broad N-H peak (usually >8.0 ppm). Additionally, the protons on the newly attached alkyl group will shift downfield due to the deshielding effect of the adjacent nitrogen atom compared to attachment at the C3 carbon.

  • ¹³C NMR: The chemical shift of the C3 carbon will change significantly if alkylation occurs there, breaking the aromaticity of the pyrrole ring portion in some tautomeric forms, whereas N-alkylation preserves the standard indole ¹³C framework.

References

  • eScholarship. "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud". Available at: [Link]

  • PMC (NIH). "Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol". Available at: [Link]

Sources

Technical Support Center: Indole-3-Carbaldehyde Stability and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for indole-3-carbaldehyde (I3A). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and practical solutions for the stability issues commonly encountered when working with this versatile compound. As a key metabolite of tryptophan and a valuable synthetic intermediate, understanding its handling and stability is critical for reproducible and accurate experimental outcomes[1][2].

Core Concepts: Understanding Indole-3-Carbaldehyde Instability

The indole-3-carbaldehyde molecule possesses a stable aromatic indole nucleus, but its aldehyde functional group and the electron-rich pyrrole ring make it susceptible to several degradation pathways. The primary factors influencing its stability in solution are exposure to oxygen, light, pH, and the choice of solvent.

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid, particularly in the presence of atmospheric oxygen. This is often the primary degradation pathway observed during storage or in reaction mixtures[1][3].

  • Acid-Catalyzed Self-Condensation: In the presence of acidic conditions, indole-3-carbaldehyde can undergo a self-condensation reaction to form a colored di-indolylmethine salt known as urorosein. This reaction is a common cause of unexpected color changes (pink, red, or brown) in solutions[4].

  • Solvent Effects: The nature of the solvent plays a crucial role. Protic solvents, while often good for solubility, can sometimes facilitate degradation pathways like hydrolysis or tautomerization, a phenomenon noted in similar indole aldehydes[5]. Polar aprotic solvents like DMSO are generally preferred for stock solutions[6].

  • Photodegradation: Like many indole derivatives, indole-3-carbaldehyde can be sensitive to light, which can promote various degradation reactions[5].

Below is a diagram illustrating the key factors that can compromise the stability of indole-3-carbaldehyde.

cluster_degradation Degradation Pathways I3A Indole-3-Carbaldehyde (I3A) Solution Oxygen Oxygen (Air) Acid Acidic pH / Impurities Light Light Exposure Solvent Inappropriate Solvent (e.g., Protic, Wet) Oxidation Oxidation (to Indole-3-Carboxylic Acid) Oxygen->Oxidation Condensation Self-Condensation (to Urorosein - Colored) Acid->Condensation Other Other Degradation Products Light->Other Solvent->Condensation Solvent->Other

Caption: Factors contributing to indole-3-carbaldehyde degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of indole-3-carbaldehyde turned yellow, pink, or brown. What is causing this color change and how can I prevent it?

A1:

  • Probable Cause: The most likely reason for this color change, especially under acidic conditions, is the self-condensation of two indole-3-carbaldehyde molecules to form urorosein, a colored compound[4]. This can be initiated by trace acidic impurities in your solvent, on glassware, or if the reaction conditions are acidic.

  • Investigative Steps:

    • Check the pH of your solvent. Even seemingly neutral solvents can become acidic over time (e.g., chloroform).

    • Review your experimental protocol for any acidic reagents that could be catalyzing the reaction.

  • Preventative Measures:

    • Use High-Purity Solvents: Always use fresh, high-purity, neutral solvents. For preparing stock solutions, anhydrous dimethyl sulfoxide (DMSO) is an excellent choice[6][7].

    • Proper Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried, and if necessary, rinsed with a neutral solvent before use.

    • Prepare Fresh: Make your solutions immediately before use to minimize the time for potential degradation. For aqueous buffers, it is not recommended to store the solution for more than one day[6].

Q2: I'm observing a new peak in my HPLC chromatogram or extra signals in my NMR spectrum after storing my indole-3-carbaldehyde solution. What could this be?

A2:

  • Probable Cause: You are likely observing the formation of a degradation product. The most common degradation product is indole-3-carboxylic acid, formed via the oxidation of the aldehyde group[1].

  • Investigative Steps:

    • Analytical Confirmation: The best way to identify the new peak is through LC-MS analysis to check for a mass corresponding to indole-3-carboxylic acid. Alternatively, you can run an HPLC with a commercially available indole-3-carboxylic acid standard to see if the retention times match.

    • NMR Analysis: In a ¹H NMR spectrum (typically in DMSO-d₆), the aldehyde proton signal around 9.95 ppm will decrease in intensity, while new aromatic signals and potentially a broad carboxylic acid proton signal will appear[8].

  • Preventative Measures:

    • Inert Atmosphere: When preparing and storing solutions, especially stock solutions for long-term use, it is crucial to minimize exposure to air. Purge the solvent with an inert gas like argon or nitrogen before dissolving the compound, and store the final solution under an inert atmosphere[5][6].

    • Cold Storage: Store stock solutions at -20°C or below in small, single-use aliquots to prevent repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening[6].

Q3: My reaction yields are inconsistent, or the reaction kinetics seem to vary between experiments. Could the stability of my indole-3-carbaldehyde solution be the problem?

A3:

  • Probable Cause: Absolutely. If your indole-3-carbaldehyde is degrading in solution, its effective concentration will decrease over time, leading directly to lower and inconsistent yields. The rate of degradation can be highly dependent on the solvent, temperature, and exposure to air.

  • Investigative Steps:

    • Purity Check: Before starting each reaction, run a quick purity check on your starting material solution using HPLC or TLC to ensure no significant degradation has occurred.

    • Solvent Evaluation: Consider the solvent's role. Protic solvents like methanol or ethanol, while effective at dissolving I3A, may in some cases accelerate degradation compared to aprotic solvents like anhydrous THF or acetonitrile[5][7][9].

  • Preventative Measures:

    • "Just-in-Time" Preparation: The most reliable practice is to prepare the indole-3-carbaldehyde solution immediately before it is needed for the reaction.

    • Use Anhydrous Solvents: Moisture can facilitate hydrolysis and other degradation pathways. Using anhydrous solvents, particularly for sensitive reactions, is highly recommended[5].

    • Degas Solvents: Before use, degas your reaction solvent by sparging with an inert gas to remove dissolved oxygen[5].

Sources

Indole Functionalization Support Center: Troubleshooting Low Conversion Rates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. As a privileged scaffold in medicinal chemistry, the indole nucleus presents unique challenges during late-stage functionalization, primarily due to competing nucleophilic sites (C2, C3, and N1) and the potential for catalyst deactivation.

This guide is engineered for research scientists and drug development professionals. It bypasses basic theory to directly address the mechanistic root causes of stalled reactions, providing field-proven, self-validating protocols to rescue your yields.

Part 1: Diagnostic Workflow for Low Conversion

Before altering your reagents, use the following logic tree to isolate the mechanistic failure point in your functionalization workflow.

G Start Low Conversion Detected (Indole Functionalization) CheckNH Is the N-H position protected? Start->CheckNH YesNH Yes (e.g., N-Me, N-Ac) CheckNH->YesNH  Yes NoNH No (Free N-H) CheckNH->NoNH  No CheckCat Evaluate Catalyst/Ligand Deactivation YesNH->CheckCat Regio Target Position? NoNH->Regio Optimize Screen Additives (Ag salts, Oxidants) or Adjust Solvent CheckCat->Optimize C3Target C3 Functionalization Regio->C3Target C2Target C2 Functionalization Regio->C2Target Biocat Consider Biocatalysis (e.g., Myoglobin) or Metal-Free HAT C3Target->Biocat Directing Use Directing Groups (e.g., N-Pyrimidyl) or Pd(TFA)2 Catalyst C2Target->Directing

Diagnostic workflow for troubleshooting low conversion in indole functionalization.

Part 2: Core Troubleshooting Q&A

Q1: Why is my palladium-catalyzed C2-arylation stalling at <20% conversion with unprotected indoles? Causality: Free N-H indoles can coordinate strongly to Pd(II) intermediates, leading to catalyst poisoning or off-target N-arylation. Furthermore, the inherent nucleophilicity of the C3 position outcompetes C2, causing mixed regioselectivity and stalling the catalytic cycle. Solution: Implement an N-protecting group (e.g., acetyl or methyl) or utilize a specific directing group. If protecting groups are not viable for your synthetic route, switch to an electrophilic Pd(TFA)₂ catalyst system in a dioxane/water mixture with air as the oxidant, which has been shown to selectively activate the C2–H bond even in unprotected indoles (1)[1].

Q2: I am attempting a metal-free direct C3-alkylation using alcohols and Cs₂CO₃, but I am observing significant bis-addition and low yields of the mono-alkylated product. How can I optimize this? Causality: In hydrogen autotransfer-type (HAT) reactions, the initial oxidation of the alcohol to an aldehyde is the rate-limiting step. If the local concentration of the reactive electrophile is too high or the reaction time is prolonged under aerobic conditions, the highly nucleophilic mono-alkylated indole can undergo a second addition. Solution: Control the oxidation rate by adjusting the atmospheric conditions (e.g., using a controlled air/N₂ mixture) or introduce a "sacrificial" aldehyde (like 15 mol% 2-pyridinecarboxaldehyde) to promote the initial condensation and subsequent hydride delivery without over-oxidizing the substrate (2)[2].

Q3: My transition-metal C3-functionalization of unprotected indole fails due to N-H insertion competition. Are there alternative catalytic strategies? Causality: Transition metal-catalyzed carbene transfer (e.g., using diazo compounds) heavily favors N-H insertion over C3-functionalization due to the lower activation barrier for N-heteroatom bond formation. Solution: Transition to a biocatalytic strategy. Engineered myoglobin variants provide efficient, direct C3-functionalization of unprotected indoles via carbene transfer. This approach physically shields the N-H bond within the enzyme's heme pocket, yielding quantitative conversions (>99%) and excellent chemoselectivity (3)[3].

Q4: In iridium-catalyzed C-H functionalization, my conversion drops significantly when scaling up. What is the mechanistic failure point? Causality: Iridium-catalyzed decarbonylative or direct functionalizations often rely on specific directing groups (like acetyl or pivaloyl) to tune metalation (4)[4]. Scale-up often alters heat and mass transfer, leading to poor solubility of the Ir-dimer or premature directing-group cleavage before the C-H activation step. Solution: Ensure strict anhydrous conditions and execute a slow, continuous addition of the coupling partner. Verifying the thermal stability of your specific directing group under scale-up conditions is critical to maintaining the catalytic cycle.

Part 3: Quantitative Troubleshooting Metrics

Use the table below to benchmark your current conversion rates against optimized interventions.

Functionalization TypeCatalyst / ReagentCommon Failure ModeTroubleshooting InterventionExpected Conversion Increase
C2-Arylation Pd(OAc)₂Catalyst poisoning by free N-HSwitch to Pd(TFA)₂ + Dioxane/H₂O<20% → >80%
C3-Carbene Transfer Rh / Pd complexesN-H insertion competitionUse engineered Myoglobin biocatalyst<10% (C3) → >99%
Metal-Free C3-Alkylation Cs₂CO₃ / AirBis-addition / Over-oxidationAdd sacrificial aldehyde (15 mol%)~40% → >85%
C2/C4 Arylsulfenylation Ir(III) complexesLoss of regiocontrolUtilize acetyl/pivaloyl directing groupMixed → >90%

Part 4: Self-Validating Experimental Protocols

Protocol A: Pd(TFA)₂ Catalyzed C2-Arylation of Unprotected Indoles

Self-Validation Checkpoint: The reaction mixture should transition from dark brown to a clear pale yellow upon complete dissolution and activation of the Pd species. If it remains black, Pd black has precipitated, indicating catalyst death and necessitating a restart with fresh catalyst.

  • Preparation: In a clean, dry reaction vial, combine the unprotected indole (1.0 equiv), aryl boronic acid (1.5 equiv), and the electrophilic Pd(TFA)₂ catalyst (5 mol%).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (typically 4:1 ratio).

    • Causality: Water is mechanistically crucial for the activation and transmetalation step of the boronic acid, preventing the catalytic cycle from stalling.

  • Aerobic Oxidation: Stir the mixture at room temperature under an open-air atmosphere.

    • Causality: Air acts as the sole, mild oxidant to regenerate the active Pd(II) species from Pd(0) without over-oxidizing the electron-rich indole core.

  • Isolation: Monitor via TLC. Upon completion (4-12 hours), filter through a Celite pad to remove Pd residues, wash with EtOAc, and concentrate for column chromatography.

Protocol B: Biocatalytic C3-Functionalization using Engineered Myoglobin

Self-Validation Checkpoint: The UV-Vis spectrum of the reaction supernatant should maintain the characteristic Soret band (~410 nm) of the active heme. A shift or loss of this band indicates enzyme denaturation, often due to excessive oxidant or co-solvent.

  • Buffer Preparation: Prepare a reaction buffer (pH 8.0) containing the unprotected indole substrate (2.5 mM) and sodium dithionite (10 mM).

    • Causality: Dithionite is required to reduce and maintain the heme iron in the catalytically active Fe(II) state.

  • Biocatalyst Addition: Add the engineered myoglobin variant (e.g., Mb(H64V, V68A)) to a final concentration of 20 μM (0.8 mol%).

  • Carbene Precursor Addition: Initiate the reaction by adding ethyl α-diazoacetate (EDA) (5.0 mM).

    • Causality: The enzyme physically shields the N-H bond within the heme pocket, strictly directing the carbene transfer to the C3 position and preventing non-specific N-H insertion.

  • Incubation & Extraction: Incubate at room temperature in an anaerobic glovebox for 16 hours. Extract with dichloromethane (DCM) and analyze via GC/MS to confirm conversion.

References

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction Source: Indian Academy of Sciences URL
  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer Source: ChemRxiv URL
  • Source: PMC (NIH)
  • Source: Organic Letters (ACS Publications)

Sources

scale-up synthesis considerations for indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Operator: Senior Application Scientist | Ticket Priority: Critical

Welcome to the Indole Process Chemistry Support Hub. This guide addresses the specific engineering and chemical challenges encountered when scaling indole synthesis from milligram (medicinal chemistry) to kilogram (process development) scales.

📂 Knowledge Base Article: KB-101

Topic: Thermal Safety & Runaway Prevention in Fischer Indole Synthesis

Tags: #ProcessSafety #Exotherm #FischerIndole #ScaleUp

❓ User Query:

"I am scaling a Fischer Indole synthesis from 5g to 200g. On the small scale, we added the hydrazine to the ketone in hot acid. Can I replicate this 'all-in' method at 200g? I'm worried about the exotherm."

💡 Technical Analysis:

Do NOT replicate the "all-in" (batch) method at scale. The Fischer Indole synthesis involves the formation of a phenylhydrazone intermediate followed by a [3,3]-sigmatropic rearrangement. The rearrangement step is highly exothermic and often accompanied by the release of ammonia gas.

  • The Hazard: In a batch reactor, the accumulation of the hydrazone intermediate at low temperature followed by heating can lead to a "thermal runaway." Once the rearrangement triggers, the heat release rate exceeds the cooling capacity of the vessel.

  • The Causality: The reaction kinetics are temperature-dependent.[1][2] At scale, the surface-area-to-volume ratio decreases, trapping heat.

🛠️ Troubleshooting & Protocol:

Recommended Strategy: Semi-Batch (Dosing) Protocol To control the exotherm, you must limit the concentration of the unreacted intermediate.

Step-by-Step Safe Scale-Up Protocol:

  • DSC Screening (Mandatory Checkpoint):

    • Run a Differential Scanning Calorimetry (DSC) test on the hydrazone intermediate.

    • Critical Threshold: If the onset of decomposition/rearrangement is within 50°C of your operating temperature, you are in the "Danger Zone."

  • Reactor Setup:

    • Equip a jacketed reactor with an overhead stirrer (high torque required for slurry stages).

    • Install a reflux condenser with a gas scrubber (to trap ammonia).

  • The "Heel" Preparation:

    • Charge the acid catalyst (e.g., 4M HCl in Dioxane or ZnCl₂ in AcOH) and solvent into the reactor.

    • Heat this "heel" to the reaction temperature (e.g., 80-100°C) before adding reactants.

  • Controlled Addition (The Fix):

    • Mix the phenylhydrazine and ketone in a separate, cooled feed vessel.

    • Slowly dose this mixture into the hot acid catalyst over 2–4 hours.

    • Why this works: The intermediate reacts immediately upon hitting the hot acid. No accumulation occurs. The heat generation is limited by the addition rate.

  • In-Process Control (IPC):

    • Monitor the disappearance of the hydrazone intermediate via HPLC every 30 mins.

    • Stop Condition: If hydrazone accumulation >5% relative to indole, PAUSE addition and allow reaction to catch up.

📊 Data Visualization: Thermal Risk Logic

ThermalSafety Start Start Scale-Up (>100g) DSC Run DSC on Hydrazone Intermediate Start->DSC Check Exotherm Onset < Process Temp + 50°C? DSC->Check Batch Batch Process (High Risk of Runaway) Check->Batch No (Stable) SemiBatch Semi-Batch Protocol (Dosing Controlled) Check->SemiBatch Yes (Unstable) Flow Continuous Flow (Superior Heat Transfer) Check->Flow Yes (High Volume) Accumulation Intermediate Accumulation Batch->Accumulation Heat Trap Safe Safe Product Formation SemiBatch->Safe Instant Conversion Flow->Safe Micro-mixing

Caption: Decision logic for selecting a reactor mode based on thermal stability data (DSC).

📂 Knowledge Base Article: KB-102

Topic: Heavy Metal Remediation in Pd-Catalyzed Routes

Tags: #Purification #PalladiumRemoval #LarockSynthesis #ICH_Q3D[3]

❓ User Query:

"We used a Larock heteroannulation (Pd-catalyzed) to make a complex indole. The yield is great, but the residual Palladium is 400 ppm. We need <10 ppm for the next stage. Recrystallization isn't working."

💡 Technical Analysis:

The "Trapped Metal" Phenomenon. Indoles are electron-rich heterocycles that can coordinate with Palladium species, effectively acting as ligands themselves. This makes standard crystallization ineffective, as the Pd often co-crystallizes with the product or stays trapped in the crystal lattice.

🛠️ Troubleshooting & Protocol:

Recommended Strategy: Scavenger Resin Slurry Chromatography is expensive at scale. Chemical scavenging is the industry standard.

Comparative Scavenger Efficiency Table:

Scavenger TypeFunctional GroupBest ForProsCons
Si-Thiol MercaptopropylPd(II) & Pd(0)High affinity, fast kineticsExpensive
Activated Carbon N/ABulk Pd removalCheap, broad scopeLow selectivity, yield loss
TMT TrimercaptotriazinePd(II)Very high selectivitySlow kinetics, pH sensitive
Cysteine Amino acidPd(II)Water soluble, cheapHard to remove excess

Protocol: The "Polishing" Step

  • Dissolution: Dissolve the crude indole in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible (environmental concern).

  • Scavenger Loading: Add Si-Thiol (Silica-supported thiol) at a loading of 5–10 wt% relative to the crude mass.

    • Calculation: If you have 100g product, add 5g Si-Thiol.

  • Temperature & Time: Heat the slurry to 50°C for 4–12 hours.

    • Why Heat? Metal sequestration is an equilibrium process; heat improves the kinetics of ligand exchange (Pd moving from Indole to Thiol).

  • Filtration: Filter the hot mixture through a Celite pad or a sintered glass funnel to remove the scavenger.

  • Validation: Evaporate a small aliquot and test via ICP-MS. If Pd > 20 ppm, repeat with Activated Carbon (Darco KB-B) for 1 hour at room temperature.

📂 Knowledge Base Article: KB-103

Topic: Oxidative Instability & Storage (The "Pink Indole" Issue)

Tags: #Stability #Storage #Oxidation #Dimerization[1][4][3][5][6][7][8][9][10][11][12][13]

❓ User Query:

"Our white indole solid turned pink/brown after sitting on the bench for two days. Is the compound degraded? How do we stop this?"

💡 Technical Analysis:

Cause: Radical Oxidative Dimerization. The C3 position of the indole ring is highly nucleophilic and susceptible to radical oxidation by atmospheric oxygen. This forms a radical cation which dimerizes to form colored impurities (often indigo-like or di-indolyl species) even at trace levels (<0.1%). The color change is often disproportionate to the actual chemical purity loss (i.e., it looks worse than it is).

🛠️ Troubleshooting & Protocol:

Storage & Handling SOP:

  • Work-up Environment:

    • Perform the final crystallization with degassed solvents.

    • Avoid prolonged exposure to silica gel (which is slightly acidic and can catalyze oligomerization).

  • The "Inert Pack" Method:

    • Dry the solid in a vacuum oven at <40°C.

    • Flush the storage bottle with Nitrogen or Argon before sealing.

    • Crucial Step: Wrap the bottle in aluminum foil. Light accelerates the auto-oxidation of electron-rich heterocycles.

  • Antioxidant Spiking (For Solutions):

    • If storing the indole in solution (e.g., for bio-assays), add 0.1% BHT (Butylated hydroxytoluene) to prevent radical propagation.

📊 Data Visualization: Oxidative Degradation Pathway

IndoleOxidation Indole Indole (White) Radical Radical Cation (Intermediate) Indole->Radical -e- Dimer Indoxyl Red / Indole Dimers Radical->Dimer Dimerization Polymer Brown Polymer (Tar) Dimer->Polymer Aggregation Light hv (Light) Light->Radical Oxygen O2 (Air) Oxygen->Radical Acid H+ (Acid) Acid->Dimer

Caption: Pathway showing how environmental factors trigger the color change in indoles.

📚 References
  • Review of Fischer Indole Safety:

    • Title: "Process Safety Assessment of the Fischer Indole Synthesis"

    • Source: Organic Process Research & Development (OPRD)[14]

    • Note: Highlights the thermal hazards of phenylhydrazones.

  • Continuous Flow Scale-Up:

    • Title: "Continuous Flow Synthesis of Indoles: A Recent Update"

    • Source: MDPI / PMC

    • URL:[Link]

  • Palladium Removal Strategies:

    • Title: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry"

    • Source: Organic Process Research & Development

    • URL:[Link]

  • Indole Stability & Oxidation:

    • Title: "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles" (Mechanistic insight into dimerization)

    • Source: MDPI

    • URL:[Link]

  • General Scale-Up Safety:

    • Title: "Scale-Up Safety Guidelines"

    • Source: Stanford Environmental Health & Safety

    • URL:[Link]

Sources

Technical Support Center: Mechanochemical Synthesis for Solvent-Reduced Indole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for mechanochemical indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage the power of mechanochemistry to create more sustainable, efficient, and often novel routes to indole-containing scaffolds. As the indole moiety is a "privileged scaffold" in medicinal chemistry, found in a vast number of pharmaceuticals, developing greener synthetic methods is of paramount importance.[1][2]

Mechanochemistry, the use of mechanical force to induce chemical transformations, offers a compelling alternative to traditional solution-phase synthesis.[2][3] By minimizing or completely eliminating the need for bulk solvents, these methods align with the core principles of green chemistry, reducing waste, energy consumption, and the use of hazardous substances.[4][5][6][7] This guide provides practical, field-tested insights into troubleshooting common issues, detailed experimental protocols, and the fundamental principles that govern these powerful reactions.

Core Concepts in Mechanochemical Synthesis

Mechanochemical reactions are typically performed in a ball mill, where the collisions of milling media (balls) with the reactants provide the energy for the chemical transformation.[8] Understanding the terminology is crucial for successfully applying these techniques.

  • Neat Grinding: A completely solvent-free reaction where solid reactants are milled together.

  • Liquid-Assisted Grinding (LAG): A technique where a very small, often catalytic, amount of liquid is added to the solid reactants.[9][10] This liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the formation of reactive intermediates, without acting as a bulk solvent.[1][9][11] The choice and amount of the liquid additive can be critical for reaction success.[10][12]

  • Grinding Auxiliary: An inert solid material added to the reaction mixture. This can prevent caking, especially when dealing with liquid or low-melting-point reactants, and ensure efficient energy transfer from the milling media.[1][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the first things I should check?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating several parameters.

  • Insufficient Milling Energy/Time: Mechanochemical reactions are dependent on the energy transferred during milling.

    • Check Milling Frequency (Hz): Higher frequencies impart more energy. If your conversion is low, consider increasing the milling frequency.

    • Evaluate Milling Time: Some reactions require longer milling times to reach completion. Monitor your reaction at different time points (e.g., 30, 60, 120 minutes) to determine the optimal duration.[1][13] Be aware that excessive milling can sometimes lead to product decomposition.[13][14]

    • Milling Media: The number, size, and material of the milling balls, as well as the jar material, are critical. Increasing the number or size of the balls can increase the impact energy.[1]

  • Poor Mixing/Homogeneity: The reactants must be in intimate contact for the reaction to proceed.

    • Use a Grinding Auxiliary: If one of your reactants is a liquid or has a low melting point, it can cause the reaction mixture to clump, leading to inefficient milling.[8] Adding a solid auxiliary like silica or even one of the solid reagents in excess can help maintain a free-flowing powder.[1]

    • Reactant Ratios: Unlike solution chemistry, where an excess reagent can remain dissolved, in mechanochemistry, an excess solid can alter the physical properties of the milling mixture.[15] Ensure your stoichiometry is correct.

  • Chemical Incompatibility:

    • Catalyst/Reagent Purity: Impurities in starting materials can inhibit the reaction.[13] Ensure you are using reagents of appropriate purity.

    • Inappropriate Acid/Base: Many indole syntheses, like the Fischer indole synthesis, are acid-catalyzed.[1][16] Ensure your chosen catalyst is suitable for mechanochemical conditions. A mixture of oxalic acid and dimethylurea has proven effective in the mechanochemical Fischer indolisation.[1][17]

Q2: The yield of my desired indole is low, and I see multiple spots on my TLC plate. How can I improve selectivity?

Answer: Poor selectivity often points to side reactions or product decomposition. Here’s how to address it:

  • Optimize with Liquid-Assisted Grinding (LAG): This is one of the most powerful tools for improving mechanochemical reactions.

    • Screen Liquid Additives: Add a small amount (η = 0.1 - 1.0 µL/mg) of a liquid.[1] Start with relatively non-volatile solvents like acetic acid, acetonitrile, or ethanol. The liquid can stabilize intermediates or create a transient eutectic phase that favors the desired reaction pathway.[1][10]

    • The "Right" Amount of Liquid: Too little liquid may not be effective, while too much can create a paste that is difficult to mill efficiently. The optimal amount needs to be determined empirically.[12]

  • Temperature Control: While many mechanochemical reactions are run at room temperature, the inside of a milling jar can heat up significantly.

    • External Cooling/Heating: Some milling systems allow for external temperature control. Lowering the temperature (cryo-milling) can suppress side reactions, while gentle heating might be necessary to overcome an activation barrier.[8]

    • Milling Cycles: Instead of continuous milling for a long period, try cycles of milling followed by rest periods to allow for heat dissipation.

  • Change the Catalyst/Additives: The solid-state environment can alter catalyst behavior.

    • Solid Catalysts: Explore solid-supported catalysts or different acidic/basic additives. For example, in the Fischer indole synthesis, silica can act as a grinding auxiliary and a mild acidic promoter.[1]

Q3: My product is difficult to isolate from the reaction mixture. What are some effective work-up strategies?

Answer: One of the advantages of mechanochemistry is often a simplified work-up.[4] Here are some common approaches:

  • Direct Filtration: If your product is a solid and the other components (catalysts, byproducts) are soluble in a specific solvent (like water), you can often just add the solvent to the milling jar, stir, and then collect the product by simple filtration.[16] This is a key "green" advantage of the method.

  • Selective Extraction: After milling, transfer the solid mixture to a flask and perform a standard liquid-liquid extraction. Choose your solvents carefully to selectively dissolve the product while leaving impurities behind.

  • Use of Water-Soluble Auxiliaries: Design your reaction with work-up in mind. Using water-soluble catalysts and additives (like oxalic acid and dimethylurea) allows them to be easily washed away with water, leaving the typically water-insoluble indole product.[1][16]

Q4: Can I monitor the progress of my mechanochemical reaction without stopping it?

Answer: Yes, this is a rapidly developing area of mechanochemistry. While traditional methods involve stopping the reaction at various time points for analysis (e.g., by TLC or NMR), in situ monitoring techniques provide real-time data.[18]

  • Raman Spectroscopy and X-Ray Powder Diffraction (XRPD): These are the most common methods.[19][20] By using transparent milling jars (e.g., made of PMMA), a Raman probe or an X-ray beam can be focused on the reaction mixture during milling.[20][21] This allows you to observe the disappearance of reactant signals and the appearance of product signals in real-time, helping to identify intermediates and determine the true reaction endpoint.[19][21][22]

Experimental Protocols & Data

The following protocols are generalized procedures. You must optimize conditions for your specific substrates.

Protocol 1: Mechanochemical Fischer Indole Synthesis

This protocol is adapted from a highly effective, environmentally friendly method for synthesizing a range of indoles.[1][17] It utilizes a mixture of oxalic acid and dimethylurea as a solid catalyst system.

Step-by-Step Methodology:
  • Preparation: Into a 15 mL zirconium oxide (ZrO₂) milling jar, add the arylhydrazine (1.0 mmol), the ketone/aldehyde (1.1 mmol), oxalic acid (3.5 mmol), and dimethylurea (1.5 mmol).

  • Add Milling Media: Add the appropriate milling balls (e.g., 20 x 3 mm diameter ZrO₂ balls).

  • (Optional) LAG: For improved yield and selectivity, add a small amount of acetic acid (η = 0.1 µL/mg of total solids).[1]

  • Milling: Secure the jar in a planetary or mixer ball mill and mill the mixture at a specified frequency (e.g., 25-30 Hz) for 100-250 minutes. The optimal time will vary depending on the substrates.[1][23]

  • Work-up: After milling is complete, add deionized water to the milling jar. Stir the resulting slurry for 5-10 minutes to dissolve the oxalic acid and dimethylurea.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and dry it under vacuum to yield the crude indole.[16] Further purification can be performed by column chromatography if necessary.

Data Summary: Example Reaction Conditions

The following table summarizes typical conditions and yields for this reaction.

Arylhydrazine (1)Ketone (2)Time (min)Yield (%)Reference
p-Tolylhydrazine HClPropiophenone10085[1]
Phenylhydrazine HClCyclohexanone12092[1][23]
4-NitrophenylhydrazineAcetophenone24078[1]
Protocol 2: Mechanochemical Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for creating 2,3-disubstituted indoles.[24][25] While traditionally a solution-phase reaction, mechanochemical adaptations are emerging. A solvent-free Heck-Jeffery reaction, a related transformation, has been successfully performed under ball-milling conditions to generate indole precursors.[26][27]

Step-by-Step Methodology (Conceptual):
  • Preparation: In a stainless steel milling jar, combine the ortho-iodoaniline (1.0 mmol), the disubstituted alkyne (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a base (e.g., Na₂CO₃, 2.0 equiv), and a chloride source (e.g., LiCl, 1.0 equiv).[24]

  • Add Milling Media: Add stainless steel milling balls (e.g., 8 x 7 mm diameter).

  • Milling: Seal the jar (if necessary, under an inert atmosphere, though some Heck-type reactions work in air) and mill at a moderate frequency for 1-3 hours.

  • Work-up & Isolation: After milling, the solid residue can be dissolved in an organic solvent (e.g., ethyl acetate), filtered through a pad of celite to remove the catalyst and inorganic salts, and then concentrated. The crude product can be purified by column chromatography.

Note: The development of mechanochemical Larock indolization is an active area of research. The conditions above are a starting point based on the principles of the solution-phase reaction and related mechanochemical C-C coupling reactions.[26][28][29]

Visualizations: Workflows & Logic

General Experimental Workflow

This diagram outlines the typical steps involved in performing and analyzing a mechanochemical indole synthesis experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep_reagents Weigh Reactants, Catalyst & Additives load_jar Load Milling Jar & Milling Media prep_reagents->load_jar milling Perform Ball Milling (Control Time, Frequency) load_jar->milling monitoring Optional: In-situ Monitoring (Raman/XRPD) milling->monitoring extraction Solvent Addition & Extraction/Filtration milling->extraction purification Purification (e.g., Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: A typical workflow for mechanochemical synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a decision-making process for addressing low-yielding reactions.

G start Low Yield Observed check_params Are milling parameters (time, frequency) sufficient? start->check_params increase_params Increase milling time and/or frequency check_params->increase_params No check_homogeneity Is the powder mixture homogeneous and free-flowing? check_params->check_homogeneity Yes increase_params->check_homogeneity add_auxiliary Add a solid grinding auxiliary check_homogeneity->add_auxiliary No check_lag Have you tried Liquid-Assisted Grinding (LAG)? check_homogeneity->check_lag Yes add_auxiliary->check_lag implement_lag Screen various liquid additives (e.g., AcOH) check_lag->implement_lag No re_evaluate Re-evaluate catalyst and reactant purity check_lag->re_evaluate Yes implement_lag->re_evaluate

Caption: A decision flowchart for troubleshooting low yields.

References

  • Technical Support Center: Solvent-Free Fischer Indole Synthesis - Benchchem.
  • Time‐Resolved In Situ Monitoring of Mechanochemical Reactions - PMC.
  • Towards mechanistic understanding of mechanochemical reactions using real-time in situ monitoring - FULIR.
  • mashing molecules towards greener syntheses - IMPACTIVE - Mechanochemistry 101.
  • Minutes to hours instead of days Control over particle size and morphology: Direct influence through milling conditions Access to metastable phases: High-energy polymorphs, amorphous materials, or non-equilibrium compositions Scalability - Farabi University.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing).
  • Mechanochemical Fischer Indolisation: an Eco-friendly Design for a Timeless Reaction.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J.
  • In Situ Analytical Methods for the Characterization of Mechanochemical Reactions - MDPI.
  • A solvent free mechanochemical route to indole synthesis | RSYN Proceedings.
  • Reaction Scope of Mechanochemical Fischer indole synthesis.
  • Real-Time and In Situ Monitoring of Mechanochemical Reactions: A New Playground for All Chemists - ACS Public
  • Mechanochemistry: A green chemistry for green technology - ISCA.
  • In-situ monitoring of polymer mechanochemistry: what can be learned
  • Mechanochemistry for Organic and Inorganic Synthesis - PMC - NIH.
  • Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View - MDPI.
  • Solvent-Free Heck–Jeffery Reactions under Ball-Milling Conditions Applied to the Synthesis of Unnatural Amino Acids Precursors and Indoles - Who we serve.
  • Liquid‐Assisted Grinding Mechanochemistry in the Synthesis of Pharmaceuticals | Request PDF - ResearchG
  • Ball Milling Promoted N-Heterocycles Synthesis - PMC.
  • (PDF) ChemInform Abstract: ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines.
  • Solvent-free Heck-Jeffery reactions under ball-milling conditions applied to the synthesis of unnatural amino acids precursors and Indoles | Lunds universitet.
  • Mechanochemical indole synthesis by rhodium-catalysed oxidative coupling of acetanilides and alkynes under solventless conditions in a ball mill - Green Chemistry (RSC Publishing).
  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC.
  • Liquid Assisted Grinding - REF Impact Case Studies.
  • Liquid Assisted Grinding for the N-Demethylation of Alkaloids - ACS Public
  • Larock indole synthesis - Wikipedia.
  • Association of liquid-assisted grinding with aging accelerates the inherently slow slipping-on of a dibenzo-24-crown-8 over the N-hydroxysuccinimide ester of an ammonium-containing thread - PMC.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • Mechanism of larock indole synthesis[20] | Download Scientific Diagram - ResearchGate.

  • Larock Indole Synthesis - SynArchive.
  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.
  • Technical Support Center: Troubleshooting Low-Yield Chemical Reactions - Benchchem.
  • Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | C
  • Patrick Julien: Don't stop milling: Understanding mechanochemistry through real time measurements - YouTube.
  • Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions - PMC.
  • A guide to direct mechanocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC05697B.

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde (I3A) is a privileged heterocyclic pharmacophore and a critical endogenous metabolite of L-tryptophan, primarily synthesized by gut microbiota such as Lactobacillus species[1]. While the parent indole ring provides a versatile foundation for target binding, the functionalization at the C3 position with a carbaldehyde group acts as a synthetic linchpin. This allows for the rapid generation of Schiff bases, hydrazones, and metal complexes.

This guide provides an objective, data-driven comparison of I3A derivatives against standard therapeutic agents, detailing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate them.

Mechanistic Foundations: AhR Modulation and Immune Defense

Before evaluating synthetic derivatives, it is crucial to understand the baseline biological activity of the parent I3A molecule. I3A acts as a potent endogenous agonist for the Aryl Hydrocarbon Receptor (AhR)[1],[2].

Causality of Action: Upon binding I3A, the cytosolic AhR undergoes a conformational change, shedding its chaperone proteins. The I3A-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic-responsive elements (XREs)[2]. This directly drives the transcription of interleukin-22 (IL-22), which fortifies epithelial barrier integrity and stimulates the secretion of antimicrobial peptides, providing a dual mechanism of immunomodulation and pathogen defense[1].

AhR_Pathway I3A Indole-3-Carbaldehyde (I3A) AhR AhR Receptor (Cytoplasm) I3A->AhR Binds Complex I3A-AhR Complex AhR->Complex Activates Nucleus Nuclear Translocation Complex->Nucleus Translocates Transcription IL-22 Gene Transcription Nucleus->Transcription Promotes Effect Antimicrobial Peptide Secretion Transcription->Effect Induces

Caption: AhR signaling pathway activated by Indole-3-carbaldehyde.

Antimicrobial Efficacy: Schiff Bases and Metal Complexes

Derivatization of I3A into Schiff bases (via condensation with aryl amines) significantly amplifies its antimicrobial footprint[3]. The azomethine linkage (-C=N-) is the critical pharmacophore here; it acts as a hydrogen-bond acceptor that interferes with bacterial cellular processes. Furthermore, complexing these Schiff bases with transition metals like Hg(II) and Zr(IV) enhances lipophilicity through Tweedy's chelation theory, allowing deeper penetration into the lipid bilayers of pathogens[4].

Quantitative Data Comparison

Table 1: Comparative Antimicrobial Activity (MIC values)

Compound / DerivativeTarget OrganismMIC (μg/mL)Reference Standard
I3A Schiff Base (4-nitrobenzenamine)Dickeya species (Bacteria)2000Gentamicin[3]
I3A Schiff Base (4-nitrobenzenamine)Fusarium oxysporum (Fungi)5000Carbendazim[3]
Self-Validating Protocol: Broth Microdilution Assay

As an Application Scientist, I prioritize the Broth Microdilution assay over Agar Well Diffusion for metal complexes. Causality: Large metal-ligand complexes diffuse poorly through agar matrices, leading to artificially low zones of inhibition. Broth microdilution eliminates this physical barrier, providing a true thermodynamic interaction between the drug and the pathogen.

Step-by-Step Methodology:

  • Preparation: Dissolve the I3A derivative in analytical-grade DMSO (stock concentration: 10 mg/mL).

  • Dilution: Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth to achieve a concentration gradient (e.g., 64 to 8000 μg/mL).

  • Inoculation: Add a standardized bacterial suspension (adjusted to

    
     CFU/mL) to each test well.
    
  • The Validation Matrix (Critical Controls):

    • Sterility Control: Broth only (validates aseptic technique).

    • Growth Control: Broth + Bacteria + DMSO vehicle (validates that the solvent does not inhibit bacterial growth, isolating the derivative's effect).

    • Positive Control: Standard antibiotic (e.g., Gentamicin) to benchmark assay sensitivity.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add resazurin dye; a color shift from blue to pink indicates active bacterial metabolism. The MIC is the lowest concentration well remaining blue.

Anticancer Performance: Hydrazones and Thiosemicarbazones

I3A derivatives, particularly thiosemicarbazones, hydrazones, and pyrazole hybrids, show remarkable cytotoxicity against various human cancer cell lines, often outperforming standard chemotherapeutics.

SAR Insight: Palladium(II) complexes utilizing I3A thiosemicarbazones have been engineered to mimic the coordination geometry of Cisplatin[5]. However, the bulky indole moiety alters the DNA-intercalation kinetics, allowing these complexes to bypass traditional platinum-resistance mechanisms[5]. Additionally, arylsulfonylhydrazide derivatives demonstrate high selectivity, inducing apoptosis in breast cancer cells without significant toxicity to non-cancerous HEK-293 cells[6].

Quantitative Data Comparison

Table 2: Comparative Anticancer Activity (IC50 values)

Derivative ClassSpecific CompoundCell Line (Cancer Type)IC50 (μM)Reference DrugIC50 of Ref (μM)
Pyrazole-carboxamideCompound 7aHepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2[7]
Pd(II) ThiosemicarbazoneComplex 4HepG2 (Liver)22.8CisplatinComparable[5]
ArylsulfonylhydrazideCompound 5fMDA-MB-468 (Breast)8.2N/AN/A[6]
N-tosyl hydrazoneCompound 5pMDA-MB-231 (TNBC)12.2 ± 0.4N/AN/A[8]
Self-Validating Protocol: MTT Cell Viability Assay

Causality: The MTT assay is selected because it directly links optical absorbance to cellular viability. Metabolically active cells utilize mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[9]. Dead cells lack this enzymatic activity.

MTT_Workflow Seed 1. Cell Seeding Treat 2. Compound Treatment Seed->Treat MTT 3. MTT Addition Treat->MTT Solubilize 4. Formazan Solubilization MTT->Solubilize Read 5. Absorbance Reading Solubilize->Read Analyze 6. IC50 Calculation Read->Analyze

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, MDA-MB-231) at a density of

    
     cells/well in a 96-well plate[9]. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.
    
  • Treatment: Aspirate media and expose cells to varying concentrations of I3A derivatives (0.1 μM to 100 μM) for 48 hours.

  • The Validation Matrix (Critical Controls):

    • Blank Control: Media + MTT only (used to subtract background absorbance of the media).

    • Vehicle Control: Cells + 0.1% DMSO (confirms that the solvent concentration is non-toxic).

    • Positive Control: Standard chemotherapeutic (e.g., Doxorubicin) to benchmark the assay's dynamic range.

  • MTT Addition: Add 20 μL of MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours[9].

  • Solubilization: Carefully remove the media to avoid disturbing the crystals. Add 100 μL of DMSO to each well to solubilize the formazan[9].

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

Indole-3-carbaldehyde derivatives represent a highly tunable class of bioactive molecules. Modifying the C3 carbaldehyde group via Schiff base condensation drastically improves antimicrobial efficacy, while functionalization into hydrazones and thiosemicarbazones yields potent, selective anticancer agents that frequently outperform standard clinical drugs like Doxorubicin and Cisplatin. For drug development professionals, leveraging the I3A scaffold offers a promising pathway for overcoming multidrug resistance in both oncology and infectious diseases.

References

1.3 - ResearchGate 2.9 - Benchchem 3.4 - IJPBS 4.1 - PMC/NIH 5.7 - ResearchGate 6.2 - Benchchem 7.8 - ResearchGate 8.5 - Elsevier 9.6 - Semantic Scholar

Sources

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde vs other 5-substituted indole aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

In the landscape of indole-based pharmacophores, the C3-formyl group is a pivotal "chemical handle" for downstream diversification (e.g., Knoevenagel condensation, Schiff base formation). While 1,2-dimethylindole-3-carboxaldehyde is a standard commodity chemical, its 5-ethyl analog represents a strategic tool for Lead Optimization .

This guide compares 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde against its common 5-substituted counterparts (5-H, 5-OMe, 5-Cl). The 5-ethyl variant offers a unique balance: it increases lipophilicity (cLogP) and steric bulk to fill hydrophobic pockets in protein targets without significantly altering the electronic density of the indole ring compared to the 5-methyl analog.

Comparative Analysis: The 5-Substituent Effect

The following data matrix compares the target molecule against standard alternatives. This analysis guides the selection of the appropriate building block based on electronic and physicochemical requirements.

Table 1: Physicochemical & Reactivity Profile of 5-Substituted Indole-3-Carbaldehydes
Feature5-Ethyl (Target) 5-Methyl (Reference)5-Methoxy (Electron Rich)5-Chloro (Electron Poor)
Electronic Effect (

)
Weakly Donating (-0.15)Weakly Donating (-0.17)Strongly Donating (-0.27)Withdrawing (+0.23)
Vilsmeier Reactivity HighHighVery HighModerate
Lipophilicity (Est. cLogP) ~3.6 (High) ~3.1~2.9~3.4
Solubility (DMSO) ExcellentExcellentGoodGood
Metabolic Stability Susceptible to benzylic oxidationSusceptible to benzylic oxidationO-Demethylation riskHigh (Metabolically blocked)
Primary Application Hydrophobic pocket fillingGeneral screeningElectron-rich scaffoldsHalogen bonding / Stability
Expert Insight: The "Ethyl" Advantage
  • Lipophilic Tuning: The ethyl group adds approximately 0.5 logP units compared to the methyl group. In drug design, this is often the "Goldilocks" zone for improving membrane permeability or blood-brain barrier (BBB) penetration without rendering the molecule insoluble in aqueous assay buffers.

  • Steric Occlusion: The ethyl group has a larger van der Waals radius than a methyl group. This is critical when probing the depth of hydrophobic pockets (e.g., in kinase inhibitors or GPCR ligands). If a 5-methyl derivative shows activity but weak binding, the 5-ethyl analog can often displace water molecules in the pocket, gaining entropy-driven affinity.

Mechanism of Action: Vilsmeier-Haack Formylation[1]

The synthesis of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde relies on the electrophilic aromatic substitution of the electron-rich indole ring. The 1,2-dimethyl substitution pattern prevents side reactions at N1 and C2, directing formylation exclusively to C3.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow, highlighting the stability of the intermediate iminium salt.

VilsmeierMechanism Reagents Reagents: POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier Activation Attack Electrophilic Attack at C3 Position Vilsmeier->Attack Substrate Substrate: 5-Ethyl-1,2-dimethylindole Substrate->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate -HCl Hydrolysis Hydrolysis (Basic Workup) Intermediate->Hydrolysis +H2O / NaOH Product Product: 5-Ethyl-1,2-dimethyl- indole-3-carbaldehyde Hydrolysis->Product Final Step

Caption: Mechanistic pathway for the C3-selective formylation of 5-ethyl-1,2-dimethylindole.

Experimental Protocol: Synthesis & Validation

Note: This protocol is designed for reproducibility. The starting material, 5-ethyl-1,2-dimethylindole, is often custom-synthesized via Fischer Indole Synthesis using 4-ethylphenylhydrazine and 2-butanone (methyl ethyl ketone) or similar ketones, followed by N-methylation.

Step 1: Vilsmeier-Haack Formylation

Reagents:

  • 5-Ethyl-1,2-dimethylindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent & reagent)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (optional co-solvent)

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool DMF to 0°C. Add

    
     dropwise over 20 minutes. Caution: Exothermic. Stir for 30 minutes until a slight yellow color persists (formation of chloroiminium salt).
    
  • Addition: Dissolve 5-ethyl-1,2-dimethylindole in minimal DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Then, heat to 60°C for 3 hours .

    • Checkpoint: Monitor via TLC (20% EtOAc in Hexanes). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      aldehyde spot.
  • Quench & Hydrolysis: Cool the reaction mixture to 0°C. Pour slowly into crushed ice containing Sodium Acetate (buffered quench) or 2M NaOH (basic quench). Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation: A precipitate should form. Filter the solid, wash with copious water, and dry.

    • Alternative: If oil forms, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
Step 2: Purification & Characterization
  • Recrystallization: Ethanol or EtOH/Water mixtures are ideal for 5-substituted indole aldehydes.

  • Expected Yield: 85-95% (The 5-ethyl group is activating, promoting high yields).

  • Physical State: Pale yellow to tan solid.

  • Melting Point: Typically 10-15°C lower than the 5-methyl analog (approx. range 180-190°C, experimental verification required).

Strategic Decision Guide (SAR)

When should you choose the 5-Ethyl variant over others? Use this decision logic.

SAR_Logic Start Lead Optimization Goal Potency Need Higher Potency? Start->Potency Solubility Solubility Issues? Potency->Solubility No CheckPocket Is Pocket Hydrophobic? Potency->CheckPocket Yes Metabolism Metabolic Stability? Solubility->Metabolism No SelectMethoxy Select 5-Methoxy (Polar, Metabolically Active) Solubility->SelectMethoxy Need Polar/H-Bond SelectChloro Select 5-Chloro/Fluoro (Blocks Metabolism) Metabolism->SelectChloro Block Oxidation SelectEthyl Select 5-Ethyl (Fills space, High logP) CheckPocket->SelectEthyl Yes (Deep Pocket) SelectMethyl Select 5-Methyl (Standard) CheckPocket->SelectMethyl No (Steric Clash)

Caption: Decision tree for selecting 5-substituted indole aldehydes in SAR studies.

References

  • Matrix Scientific. (2017). Product Safety and Properties: 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde: Vilsmeier-Haack vs Reimer-Tiemann. Link

  • National Institutes of Health (NIH). (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside. PMC9472315. Link

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Link

  • Cayman Chemical. (2025). Indole-3-carboxaldehyde Product Information and Biological Activity. Link

Sources

Structure-Activity Relationship (SAR) of 1,2,5-Trisubstituted Indoles: A Comparative Guide to Peptidomimetic CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

The transition from large, flexible polypeptide antagonists to rigid, small-molecule peptidomimetics is a defining challenge in modern drug development. For the chemokine receptor CXCR4—a critical G-protein-coupled receptor (GPCR) implicated in HIV-1 entry, tumor metastasis, and autoimmune disorders—the cyclic pentapeptide FC131 represents a highly potent, yet pharmacokinetically constrained, lead compound[1].

To overcome the inherent limitations of peptide-based drugs (e.g., poor oral bioavailability, high synthetic cost, and metabolic instability), the 1,2,5-trisubstituted indole has emerged as a privileged, achiral scaffold[2]. This framework is rationally designed to topographically mimic the reverse-turn motif of FC131, projecting critical pharmacophores into the CXCR4 binding pocket[1]. This guide objectively evaluates the SAR of 1,2,5-trisubstituted indoles, comparing their performance against established CXCR4 antagonists, and details the validated experimental workflows required for their synthesis and biological evaluation.

Mechanistic Rationale: Topographical Mimicry

The binding of the endogenous ligand CXCL12 (SDF-1) to CXCR4 triggers intracellular signaling cascades governing cell migration[3]. Polypeptide antagonists and their cyclic derivatives (like FC131) block this interaction by occupying the major transmembrane binding pocket using three primary pharmacophoric residues: Arginine (Arg2), Naphthylalanine (Nal3), and Tyrosine (Tyr5)[1].

The 1,2,5-trisubstituted indole core acts as a rigid, planar template that eliminates the multiple stereocenters of cyclopentapeptides[4]. By functionalizing the N1, C2, and C5 positions, chemists can create distinct spatial vectors that mimic the amino acid side chains of FC131:

  • N1 Vector: Projects basic amines to mimic the Arg2 guanidino group, targeting salt bridges with Asp171/Asp262 in the receptor.

  • C2 Vector: Projects bulky aromatic systems to mimic Nal3, engaging hydrophobic subpockets.

  • C5 Vector: Projects hydrogen-bond acceptors/donors to mimic Tyr5, stabilizing the receptor-ligand complex.

CXCR4_Signaling CXCL12 CXCL12 (Endogenous Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Activates G_Protein G-Protein Signaling CXCR4->G_Protein Intracellular Arrestin β-Arrestin Recruitment CXCR4->Arrestin Intracellular Response Cell Migration & HIV Entry G_Protein->Response Pathway Arrestin->Response Pathway Indole 1,2,5-Trisubstituted Indole (Achiral Antagonist) Indole->CXCR4 Competitive Blockade FC131 FC131 (Cyclopentapeptide) FC131->CXCR4 Competitive Blockade

Fig 1. CXCR4 signaling pathway and competitive antagonism by peptidomimetics.

Comparative Performance Analysis

While downsizing from a cyclopentapeptide to a small-molecule indole scaffold successfully improves drug-likeness and synthetic accessibility, it typically results in a reduction of absolute target affinity[2]. The table below summarizes the quantitative trade-offs between the 1,2,5-trisubstituted indole lead compounds and established reference antagonists.

MetricFC131AMD3100 (Plerixafor)1,2,5-Trisubstituted Indole Lead
Chemical Class CyclopentapeptideBicyclamSmall Molecule Peptidomimetic
CXCR4 Affinity (IC₅₀) 0.004 µM[1]~0.04 µM3.0 µM – 15.1 µM[2]
Molecular Weight 684.8 g/mol 502.8 g/mol < 450.0 g/mol
Chirality 5 StereocentersAchiralAchiral[2]
Synthesis Complexity High (Solid-Phase)ModerateLow (Diversity-Oriented)[5]
Lipinski's Rule of 5 Violates (MW, H-bonds)Violates (Basic centers)Fully Compliant

Interpretation: The indole scaffold trades nanomolar potency for structural simplicity. The absence of stereocenters and the low molecular weight make it an ideal candidate for further iterative SAR optimization and diversity-oriented synthesis[5].

Structure-Activity Relationship (SAR) Deep Dive

The optimization of the 1,2,5-trisubstituted indole relies on precise modifications at the three designated vectors.

The N1 Vector (Arg2 Mimicry)
  • SAR Observation: Unsubstituted N1 indoles show negligible CXCR4 affinity. Alkylation with a basic moiety is mandatory.

  • Causality: The basic amine/guanidine must be protonated at physiological pH to form a critical electrostatic salt bridge with the acidic residues (Asp171/Asp262) deep within the CXCR4 binding pocket. Linker length is critical; a 2- to 3-carbon alkyl chain provides the optimal spatial geometry to reach these residues without causing steric clashes.

The C2 Vector (Nal3 Mimicry)
  • SAR Observation: Substitution with a naphthyl or electron-rich substituted phenyl ring maximizes activity. Aliphatic substitutions at C2 drastically reduce potency.

  • Causality: The C2 substituent occupies a highly hydrophobic subpocket. Aromatic rings engage in

    
    -
    
    
    
    stacking and van der Waals interactions with aromatic residues in the receptor's transmembrane domains.
The C5 Vector (Tyr5 Mimicry)
  • SAR Observation: Introduction of phenolic ethers or secondary amines at C5 yields the highest retained activity (e.g., yielding IC₅₀ values around 3.0 µM)[2].

  • Causality: The C5 position requires a hydrogen-bond acceptor or a mild electrostatic contributor to mimic the hydroxyl group of Tyr5. This interaction stabilizes the upper region of the receptor complex, preventing the dissociation of the antagonist.

SAR_Vectors Core Indole Core Rigid Planar Achiral N1 N1 Position Basic Amine Arg2 Mimic Core->N1 Vector 1 C2 C2 Position Aryl Group Nal3 Mimic Core->C2 Vector 2 C5 C5 Position H-Bond Acceptor Tyr5 Mimic Core->C5 Vector 3 Activity Target Affinity IC50 Optimization N1->Activity Salt Bridge (Asp171) C2->Activity Hydrophobic Pocket C5->Activity Electrostatic Interaction

Fig 2. Topographical mapping of 1,2,5-trisubstituted indole vectors to CXCR4 pharmacophores.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the synthesis and biological evaluation of these compounds.

Protocol A: Diversity-Oriented Synthesis of 1,2,5-Trisubstituted Indoles

This modular approach allows for the rapid generation of compound libraries[5].

  • Step 1: N1-Alkylation. React 5-bromo-1H-indole with an N-Boc-protected aminoalkyl halide in the presence of NaH and DMF at 0°C to room temperature.

    • Causality: Performing N-alkylation first is critical. Leaving the indole nitrogen unprotected would lead to competing side reactions and catalyst poisoning during subsequent palladium-catalyzed steps.

  • Step 2: C2-Arylation via C-H Activation. Subject the N-alkylated intermediate to palladium-catalyzed direct C-H arylation using an aryl iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃ in DMF at 110°C.

    • Causality: Direct C-H activation bypasses the need for pre-functionalized organometallic reagents (like boronic acids in standard Suzuki couplings), streamlining the synthesis and improving overall yield.

  • Step 3: C5-Functionalization. Utilize Buchwald-Hartwig cross-coupling to replace the C5-bromide with a secondary amine or alcohol, using Pd₂(dba)₃, XPhos, and Cs₂CO₃ in toluene at 100°C.

  • Validation & Quality Control: Perform LC-MS after each step. Final compounds must be deprotected (TFA/DCM) and purified via preparative HPLC to >95% purity. Self-validation: Run a known inactive isomer alongside the active library to confirm that biological activity is structurally dependent, not an artifact of trace palladium contamination.

Protocol B: In Vitro CXCR4 Radioligand Competitive Binding Assay

To accurately determine the IC₅₀, a competitive binding assay against the endogenous ligand is required[1].

  • Step 1: Cell Preparation. Seed Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4 in 96-well plates.

    • Causality: Using whole cells rather than isolated membrane fragments ensures the CXCR4 receptor maintains its native conformational state and G-protein coupling environment, which is strictly required for accurate binding kinetics.

  • Step 2: Ligand Incubation. Incubate the cells with 50 pM of [¹²⁵I]-CXCL12 and varying concentrations of the indole test compounds (10⁻¹⁰ to 10⁻⁴ M) in binding buffer (HEPES, BSA, pH 7.4) for 2 hours at 4°C.

    • Causality: Incubation at 4°C arrests receptor internalization, ensuring that the assay measures pure binding affinity rather than receptor turnover.

  • Step 3: Harvesting. Wash the cells three times with ice-cold buffer to remove unbound radioligand, lyse the cells using 0.1 M NaOH, and transfer to scintillation vials.

  • Validation & Quality Control: Include AMD3100 and FC131 as positive controls in every plate to normalize inter-assay variability. Calculate the Z'-factor for the assay; a Z' > 0.5 validates the assay's robustness and signal-to-noise ratio.

References

  • Progress toward rationally designed small-molecule peptide and peptidomimetic CXCR4 antagonists. SciSpace. 1

  • Design, Synthesis, and Biological Evaluation of Scaffold-Based CXCR4 Antagonists. UiT The Arctic University of Norway. 2

  • Novel Titanium Carbenoid Reagents: Diversity Orientated Synthesis of Indoles and Spirocycles. University of Glasgow. 6

Sources

validating the purity of synthetic 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Purity Validation of Synthetic 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde: A Comparative Analytical Framework

The Analytical Challenge: Validating Indole Pharmacophores

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS: 876716-52-8; MW: 201.26 g/mol ) is a highly functionalized indole core frequently utilized as a critical intermediate in the synthesis of complex pharmacophores, including multi-target inhibitors for neurodegenerative diseases and tyrosinase inhibitors[1][2].

Because this molecule is typically synthesized via N-alkylation of substituted indoles followed by Vilsmeier-Haack formylation, synthetic batches are prone to contamination from regioisomers, unreacted precursors, and over-alkylated byproducts. Validating the purity of this intermediate is not merely a box-ticking exercise; it is a fundamental requirement to prevent impurity carryover that could compromise downstream biological assays or clinical safety.

Relying on a single analytical technique is a critical failure point in modern pharmaceutical quality control. To comply with the latest ICH Q2(R2) guidelines for the validation of analytical procedures, laboratories must adopt an orthogonal strategy that evaluates specificity, accuracy, and absolute mass fraction across multiple distinct physical principles[3][4].

Orthogonal Validation Strategy

To establish a self-validating analytical ecosystem, we compare three orthogonal methodologies: HPLC-PDA (for relative purity and chromophore profiling), LC-HRMS (for structural elucidation of trace impurities), and 1H qNMR (for absolute mass fraction determination).

PurityValidationWorkflow Start Synthetic Batch: 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde Orthogonal Orthogonal Analytical Strategy (ICH Q2(R2) Compliant) Start->Orthogonal HPLC HPLC-PDA Relative Purity & Peak Purity (UV 254 nm / 280 nm) Orthogonal->HPLC LCMS LC-HRMS Impurity Identification (Mass Accuracy < 5 ppm) Orthogonal->LCMS qNMR 1H qNMR Absolute Mass Fraction (Internal Standard Method) Orthogonal->qNMR Decision Data Synthesis & Specification Check HPLC->Decision Area % > 99.0% LCMS->Decision Mass ID Confirmed qNMR->Decision Assay > 98.5% w/w

Orthogonal analytical workflow for validating the purity of synthetic indole-3-carbaldehyde.

Methodological Deep Dive & Protocols

HPLC-PDA: The Relative Purity Workhorse

Causality & Rationale: The indole core possesses strong, distinct UV chromophores with absorption maxima typically around 220 nm and 280-290 nm. High-Performance Liquid Chromatography coupled with a Photodiode Array (HPLC-PDA) leverages these chromophores to separate and quantify the main compound against its structurally similar impurities. PDA is chosen over a single-wavelength UV detector because it allows for 3D spectral analysis across the entire eluting peak, ensuring no structurally distinct impurities are co-eluting with the target analyte.

Step-by-Step Protocol:

  • Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to ensure adequate theoretical plates for resolving closely related regioisomers.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (suppresses silanol interactions with the indole nitrogen).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes, then re-equilibrating. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the synthetic batch in Acetonitrile to a final concentration of 1.0 mg/mL. Inject 5 µL.

  • Detection: Extract chromatograms at 254 nm (general organic detection) and 280 nm (indole-specific).

Self-Validation Mechanism (Peak Purity): The protocol validates itself by calculating the "Peak Purity Angle" versus the "Peak Purity Threshold" using the PDA software. If the purity angle is less than the threshold, the peak is spectrally homogeneous, confirming the absence of co-eluting UV-absorbing impurities.

LC-HRMS: Structural Elucidation of Impurities

Causality & Rationale: HPLC-PDA is blind to impurities that lack a UV chromophore and cannot identify the structure of the impurities it does detect. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using Time-of-Flight (TOF) or Orbitrap analyzers provides exact mass data. For 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, we expect a protonated molecular ion


 at m/z 202.1226. HRMS will instantly flag des-ethyl (m/z 174.091) or unformylated (m/z 174.127) impurities, guiding synthetic route optimization.

Step-by-Step Protocol:

  • Chromatography: Utilize a UPLC C18 column (50 mm × 2.1 mm, 1.7 µm) with a rapid 5-minute gradient (0.1% Formic Acid in Water/Acetonitrile).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Mass Acquisition: Scan range m/z 100–1000.

  • Data Processing: Extract the exact mass chromatogram for m/z 202.1226 with a mass tolerance window of ± 5 ppm.

Self-Validation Mechanism (Lock Mass): A continuous infusion of a known reference standard (e.g., Leucine Enkephalin,


 = 556.2766) is introduced via a secondary reference spray. The software dynamically calibrates the mass axis against this lock mass, ensuring the mass error remains strictly < 5 ppm throughout the run.
1H qNMR: The Absolute Mass Fraction Standard

Causality & Rationale: Chromatographic methods rely on Relative Response Factors (RRF). If an impurity absorbs UV light more intensely than the target analyte, HPLC will mathematically underestimate the purity. Quantitative NMR (qNMR) bypasses this bias entirely. In qNMR, the integral of a resonance signal is directly and universally proportional to the number of nuclei generating it[5][6]. By spiking the sample with a highly pure, structurally unrelated Internal Standard (IS), you can determine the absolute mass fraction (% w/w) of the indole without needing a reference standard of the indole itself[7][8].

Step-by-Step Protocol:

  • Standard Selection: Select Maleic acid (NIST traceable, ~99.9% purity) as the internal standard. It provides a sharp, isolated singlet at ~6.26 ppm in DMSO-d6, which will not overlap with the indole's aldehyde proton (~9.8-10.0 ppm) or aromatic protons.

  • Sample Preparation: Accurately weigh ~15 mg of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (

    
    ) of the target protons.
    
  • Acquisition: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 30-60 seconds) to ensure complete magnetization recovery between pulses. Acquire 16 to 64 transients using a 90° pulse angle.
  • Calculation: Calculate absolute purity using the fundamental qNMR equation:

    
    
    

Self-Validation Mechanism (Gravimetric Verification): The protocol is validated by preparing a blank sample containing two different certified internal standards (e.g., Maleic acid and Dimethyl sulfone). If the qNMR calculated mass of the second standard matches the microbalance weight within 0.5%, the system's excitation, relaxation, and integration parameters are definitively validated.

Comparative Performance Analysis

To facilitate rapid decision-making in the laboratory, the quantitative performance and operational parameters of the three methodologies are summarized below.

Analytical ParameterHPLC-PDALC-HRMS1H qNMR
Primary Output Relative Area % & Peak PurityExact Mass & Elemental FormulaAbsolute Mass Fraction (% w/w)
Reference Standard Required? Yes (for absolute assay)No (for Identification)No (uses independent internal standard)
Limit of Detection (LOD) ~0.01% - 0.05%~0.001% (10 ppb)~0.1% - 0.5%
Analysis Time per Sample 15 - 30 mins10 - 20 mins5 - 10 mins (post-

calibration)
Primary Strength High resolution of regioisomersUnmatched structural elucidationAbsolute quantification without analyte standard
Primary Limitation Blind to non-UV absorbing impuritiesMatrix effects & ionization biasLower sensitivity; requires high sample concentration

Conclusion

For the rigorous purity validation of synthetic 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, no single technique is sufficient. HPLC-PDA provides the necessary resolution to separate structurally similar regioisomers, while LC-HRMS acts as the diagnostic engine for identifying the exact nature of synthetic byproducts. However, to establish the true, absolute mass fraction of the batch for downstream pharmacological testing, 1H qNMR stands as the definitive, self-calibrating standard. Deploying these three methods in an orthogonal matrix ensures total compliance with ICH Q2(R2) and guarantees the integrity of the synthetic pipeline.

References

1.1 2.2 3.3 4.7 5.5 6. 4 7.8 8.6

Sources

Spectral Cross-Referencing Guide: Indole-3-Aldehyde Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Integrity of Indole Scaffolds

Indole-3-carboxaldehyde (I3A), also known as 3-formylindole, is a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., Schiff bases, ergot alkaloids) and a bioactive metabolite of tryptophan with aryl hydrocarbon receptor (AhR) agonist activity.[1] In drug development, the purity and structural identity of I3A are paramount, yet it is frequently prone to oxidation (forming indole-3-carboxylic acid) or reduction (forming indole-3-carbinol) during storage and handling.

This guide provides a rigorous, self-validating workflow for cross-referencing spectral data . It moves beyond simple data listing to establish a triangulation method where Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) data reinforce one another to rule out common structural imposters.

Comparative Spectral Modalities

To validate I3A, one must correlate the electronic environment (NMR) with vibrational modes (IR) and molecular mass stability (MS). The following sections detail the causal links between the molecule's structure and its spectral signature.

Nuclear Magnetic Resonance (NMR): The Solvent Effect

NMR is the gold standard for I3A identification. However, the chemical shift of the indole N-H proton is highly solvent-dependent due to hydrogen bonding.

  • DMSO-d6 (The Preferred Anchor): DMSO acts as a strong hydrogen bond acceptor. It "locks" the indole N-H proton, shifting it significantly downfield (typically >11.5 ppm) and often sharpening the peak, allowing for integration.

  • CDCl3 (The Kinetic Environment): In chloroform, the N-H proton is less deshielded and more susceptible to exchange broadening, often appearing upfield (8.0–9.0 ppm) compared to DMSO.

Critical Cross-Reference: If the aldehyde proton signal (~9.9 ppm) is present but the N-H signal is missing or integrated incorrectly in CDCl3, cross-reference with DMSO-d6 to confirm the indole ring integrity.

Infrared Spectroscopy (IR): Conjugation Diagnostics

The carbonyl stretching frequency is the primary diagnostic. Unlike aliphatic aldehydes (~1720–1740 cm⁻¹), the carbonyl in I3A is conjugated with the electron-rich indole ring. This conjugation reduces the double-bond character of the carbonyl, shifting the absorption to a lower wavenumber (bathochromic shift).

  • Target Frequency: Look for a strong band at 1640–1660 cm⁻¹ . A band higher than 1680 cm⁻¹ suggests a loss of conjugation or oxidation to a carboxylic acid dimer.

  • Fermi Resonance: The aldehyde C-H stretch typically appears as a doublet (Fermi resonance) around 2700–2850 cm⁻¹, distinguishing it from ketones or acids.

Mass Spectrometry (MS): Fragmentation Logic

In Electron Ionization (EI), I3A (MW 145.16) exhibits a stable molecular ion (


).
  • Base Peak: Often the molecular ion (

    
     145) due to the aromatic stability.
    
  • Diagnostic Loss: Watch for the loss of the formyl radical (CHO, 29 Da), resulting in a peak at

    
     116 (indolyl cation).
    

Data Presentation: Quantitative Spectral Benchmarks

The following table summarizes the key spectral data required for cross-referencing. Use these values to set pass/fail criteria for your raw materials.

Table 1: Consensus Spectral Data for Indole-3-Carboxaldehyde

ModalityParameterValue / RangeStructural Causality
1H NMR Aldehyde (-CHO)

9.90 – 10.08 ppm (s)
Highly deshielded by anisotropic effect of C=O.
1H NMR Indole N-H (DMSO-d6)

12.0 – 12.2 ppm (br s)
H-bonding with solvent deshields proton.
1H NMR Indole N-H (CDCl3)

8.6 – 9.0 ppm (br s)
Lack of H-bonding leads to upfield shift.
1H NMR C2 Proton

8.0 – 8.3 ppm (s/d)
Adjacent to N and C3-CHO; deshielded.
13C NMR Carbonyl (C=O)

184 – 186 ppm
Typical aldehyde carbon resonance.
FT-IR C=O Stretch1640 – 1660 cm⁻¹Conjugation with indole ring lowers frequency.
FT-IR N-H Stretch3100 – 3200 cm⁻¹Broad band due to H-bonding.
UV-Vis

243, 260, 297 nm

transitions in the indole system.
MS (EI) Molecular Ion (

)

145
Stable aromatic parent ion.
MS (EI) Fragment (

)

116
Loss of -CHO group (Formyl).

Experimental Protocol: The "Triangulation" Workflow

This protocol ensures high-confidence identification by cross-referencing solubility, magnetic resonance, and vibrational spectroscopy.

Reagents:

  • Analyte: Indole-3-carboxaldehyde (suspected).[1][2][3][4]

  • Solvents: DMSO-d6 (99.9% D), Chloroform (HPLC Grade).

Step-by-Step Methodology:

  • Solubility & Colorimetric Screen:

    • Dissolve 10 mg of sample in 1 mL of Chloroform.

    • Observation: Pure I3A is a white to pale yellow/beige solid. Dark brown or pink coloration indicates oxidation (indoxyl formation).

    • Action: If insoluble in chloroform, suspect polymerization or salt formation. Switch to DMSO for NMR.

  • FT-IR Acquisition (Functional Group Check):

    • Prepare a KBr pellet (1% sample w/w) or use ATR (Attenuated Total Reflectance).

    • Scan range: 4000–400 cm⁻¹.[3] Resolution: 4 cm⁻¹.

    • Validation point: Confirm C=O peak is <1670 cm⁻¹.[3] If >1680 cm⁻¹, suspect Indole-3-carboxylic acid.

  • 1H NMR Acquisition (Structural Confirmation):

    • Prepare sample in DMSO-d6 (approx. 10-15 mg in 0.6 mL).

    • Why DMSO? To clearly resolve the N-H proton and avoid overlap with the aldehyde peak.

    • Acquire spectrum (min 16 scans).

    • Integration Check: Set the Aldehyde peak (~9.9 ppm) to 1.00 H.

    • Pass Criteria: The N-H peak (~12.1 ppm) must integrate to ~1.0 H. The aromatic region (7.0–8.3 ppm) must integrate to 5.0 H total (4 benzene ring + 1 pyrrole C2-H).

  • Data Cross-Reference:

    • Compare the experimental IR C=O frequency with the NMR Aldehyde shift.

    • Logic: A strong NMR aldehyde peak with a weak or absent IR C=O suggests hemiacetal formation (rare but possible in alcohol solvents). Both must be present.

Visualization: Logic Flow for Structural Verification

The following diagram illustrates the decision matrix for validating Indole-3-carboxaldehyde against its common derivatives.

I3A_Validation_Workflow Start Unknown Indole Derivative IR_Check Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Check Check_1700 Peak > 1680 cm⁻¹? IR_Check->Check_1700 Check_1650 Peak 1640-1660 cm⁻¹? Check_1700->Check_1650 No Acid_Impurity Suspect: Indole-3-Carboxylic Acid Check_1700->Acid_Impurity Yes Alcohol_Impurity Suspect: Indole-3-Carbinol (No C=O) Check_1650->Alcohol_Impurity No Peak NMR_Check Step 2: 1H NMR (DMSO-d6) Check_1650->NMR_Check Yes (Conjugated C=O) Check_Aldehyde Signal @ ~9.9 ppm? NMR_Check->Check_Aldehyde Check_Aldehyde->Alcohol_Impurity No (Shift < 6.0) Check_NH Broad Singlet @ ~12.1 ppm? Check_Aldehyde->Check_NH Yes Check_NH->Acid_Impurity No (Shift > 12.5 or broad OH) Final_Valid CONFIRMED: Indole-3-Carboxaldehyde Check_NH->Final_Valid Yes

Figure 1: Decision tree for cross-referencing spectral data to distinguish Indole-3-carboxaldehyde from its oxidation (acid) and reduction (alcohol) impurities.

References

  • National Institute of Standards and Technology (NIST). (2014). 1H-Indole-3-carboxaldehyde Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[5] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Palladino, P., et al. (2024). Food Chemistry Advances. "A colorimetric assay for detection of indole-3-carbaldehyde." Retrieved from [Link]

Sources

Beyond the Standard: A Technical Guide to Benchmarking Antioxidant Potential Against BHA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The BHA Benchmark

In the field of redox biology and drug development, Butylated Hydroxyanisole (BHA) remains the ubiquitous "positive control." Despite the shift toward natural alternatives due to regulatory scrutiny (e.g., Prop 65 listings), BHA’s unique steric structure and dual-isomer composition make it an exceptionally stable radical scavenger.[1]

For researchers characterizing novel compounds (NCEs) or botanical extracts, merely "showing activity" is insufficient.[1] You must rigorously benchmark against BHA to establish competitive efficacy.[1] This guide outlines the mechanistic rationale, precise protocols, and data interpretation frameworks required to objectively compare your candidate against this industry standard.

Mechanistic Grounding: Why BHA?

To beat the standard, you must understand how it works.[1] BHA functions primarily via Hydrogen Atom Transfer (HAT) , though it can exhibit Single Electron Transfer (SET) characteristics depending on the solvent system.[1]

The Chemistry of Stabilization

BHA consists of two isomers (2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole). Its efficacy stems from the phenolic hydroxyl group, which donates a hydrogen atom to unstable peroxy radicals (


).[1][2] The resulting BHA phenoxy radical is stabilized by:
  • Steric Hindrance: The bulky tert-butyl group adjacent to the hydroxyl group prevents rapid reaction with other non-radical species.[2]

  • Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring.

Diagram 1: Antioxidant Mechanisms (HAT vs. SET)

The following diagram illustrates the bifurcation between Hydrogen Atom Transfer (dominant in BHA) and Single Electron Transfer pathways.[3]

AntioxidantMechanism FreeRadical Free Radical (ROO•) Complex [ArOH---ROO•] FreeRadical->Complex Antioxidant Antioxidant (ArOH) Antioxidant->Complex HAT_Step H-Atom Transfer (HAT) Complex->HAT_Step Solvent Independent SET_Step Single Electron Transfer (SET) Complex->SET_Step High Dielectric Solvent Neutralized Neutralized Product (ROOH) HAT_Step->Neutralized StableRadical Stable Phenoxy Radical (ArO•) HAT_Step->StableRadical CationRadical Cation Radical (ArOH•+) SET_Step->CationRadical Anion Anion (ROO-) SET_Step->Anion Anion->Neutralized + H+ (Protonation)

Caption: Mechanistic bifurcation of antioxidant activity. BHA predominantly utilizes the HAT pathway to neutralize lipid peroxyl radicals.

Comparative Assay Protocols

To build a self-validating data set, you must use assays that target different mechanisms.[1] A single assay (like DPPH) is never sufficient for publication in high-impact journals.

A. The Scavenging Standard: DPPH Assay

Objective: Determine the IC50 (concentration required to inhibit 50% of radicals).[4][5] Mechanism: Mixed HAT/SET. Why BHA? BHA shows a rapid kinetic response in DPPH, usually reaching steady state within minutes.[1]

Protocol:

  • Preparation:

    • DPPH Stock: Dissolve 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol to 0.1 mM (purple solution). Protect from light.

    • BHA Standard: Prepare serial dilutions of BHA (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

    • Sample: Prepare identical serial dilutions of your test compound.

  • Reaction:

    • Add 100 µL of sample/standard to 100 µL of DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for sample color).

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

B. The Kinetic Standard: ABTS Decolorization Assay

Objective: Measure Trolox Equivalent Antioxidant Capacity (TEAC). Mechanism: Single Electron Transfer (SET).[6] Why BHA? BHA is lipophilic; ABTS is applicable to both hydrophilic and lipophilic systems, allowing you to test if your compound performs better in aqueous environments than BHA.[1]

Protocol:

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in dark for 12–16 hours to form ABTS•+ (dark blue).

  • Dilution: Dilute the ABTS•+ solution with ethanol until Absorbance at 734 nm is 0.70 ± 0.02.[1][7]

  • Reaction: Add 10 µL of sample/BHA to 200 µL of diluted ABTS•+ solution.

  • Measurement: Read Absorbance at 734 nm exactly 6 minutes post-addition.

Diagram 2: Experimental Workflow (DPPH)

The following workflow ensures reproducibility and accounts for color interference, a common source of error in antioxidant assays.

DPPH_Workflow Start Start Protocol Prep Prepare 0.1mM DPPH (Methanol) Start->Prep Dilution Serial Dilution (Sample vs. BHA) Prep->Dilution PlateSetup 96-Well Plate Setup Dilution->PlateSetup Well_Test Test Well: 100µL Sample + 100µL DPPH PlateSetup->Well_Test Well_Blank Blank Well: 100µL MeOH + 100µL DPPH PlateSetup->Well_Blank Well_Control Color Control: 100µL Sample + 100µL MeOH PlateSetup->Well_Control Incubate Incubate 30 min (Dark, RT) Well_Test->Incubate Well_Blank->Incubate Well_Control->Incubate Read Read Abs @ 517nm Incubate->Read Calc Calculate % Inhibition & IC50 Read->Calc

Caption: Step-by-step workflow for DPPH radical scavenging assay including critical colorimetric controls.

Data Presentation & Analysis

Do not simply report raw absorbance. You must normalize your data against BHA to provide context.

Quantitative Comparison Table

Below is a template for reporting your data. Note the inclusion of Relative Potency , which allows for immediate comparison.[1]

CompoundDPPH IC50 (µg/mL)ABTS (µM TE/g)FRAP (µM Fe(II)/g)Relative Potency (vs BHA)
BHA (Standard) 12.5 ± 0.8 850 ± 15 1100 ± 50 1.00 (Reference)
Candidate X8.2 ± 0.5920 ± 201450 ± 601.52 (Superior)
Candidate Y45.1 ± 2.1210 ± 10300 ± 250.27 (Inferior)

Note: Lower IC50 indicates higher potency. Higher ABTS/FRAP values indicate higher potency.[1]

Statistical Rigor
  • IC50 Calculation: Do not estimate visually. Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or SigmaPlot.[1]

  • Significance: Perform a One-way ANOVA followed by Dunnett’s post-hoc test, treating BHA as the control group.

  • Replicates:

    
     is the absolute minimum; 
    
    
    
    is preferred for pharmaceutical standards.

Critical Interpretation

When your compound outperforms BHA, you must explain why to ensure scientific trust.

  • If IC50 < BHA: Your compound likely has more available hydroxyl groups or lower bond dissociation energy (BDE) for the O-H bond. Check if your compound is a polyphenol with ortho-dihydroxy structures (catechol moiety), which are often more potent than the monophenolic BHA.[1]

  • If IC50 > BHA: Your compound may be sterically hindered or lack resonance stabilization. However, it may still be valuable if it shows better solubility, lower toxicity, or better thermal stability than BHA.[1]

Safety & Stability Context

While BHA is potent, it is a synthetic "Group 2B" carcinogen (IARC).[1] If your natural alternative achieves even 80% of BHA's efficacy but possesses a clean safety profile (GRAS status), it is commercially superior despite lower raw antioxidant power.[1]

References

  • National Institutes of Health (PMC). (2024). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

  • Science.gov. (2020). DPPH Assay IC50: Topics and Standardization. Retrieved from [Link]

  • Zen-Bio. (2020).[8] ABTS Antioxidant Assay Kit Protocol and Trolox Standardization.[9] Retrieved from [Link]

  • David Suzuki Foundation. (2024). Toxic Ingredient to Avoid: BHA and BHT - Regulatory Limits and Safety.[10] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide for 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Hazard Assessment: A Proactive Stance

The chemical structure, featuring an indole nucleus and an aldehyde functional group, suggests a hazard profile that must be respected. Indole derivatives can be toxic upon dermal absorption, while aldehydes are often associated with irritant properties.[1][2] Therefore, 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if absorbed through the skin or ingested.[3][4][5]

Potential Hazard Anticipated Classification (Based on Analogues) Rationale & Primary Precaution
Skin Irritation Category 2 (Causes skin irritation)[4][6]The indole and aldehyde moieties can cause local irritation. Avoid all skin contact by using appropriate gloves and lab coats.
Eye Irritation Category 2A (Causes serious eye irritation)[4][6]Airborne powder or splashes can cause significant eye damage. Mandatory use of chemical safety goggles is required.
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)[4][6]Fine powders or vapors can irritate the respiratory tract. All handling must be performed within a certified chemical fume hood.
Acute Toxicity (Dermal) Potential for toxicityIndole compounds can be toxic upon skin contact.[1][7] Assume the compound is harmful and prevent any dermal exposure.
Acute Toxicity (Oral) Potential for toxicityAccidental ingestion may be harmful.[7] Strict adherence to hygiene protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the compound.

Protection Type Specific Recommendations Justification
Eye & Face Protection Chemical safety goggles and a face shield.Goggles are mandatory to prevent contact from splashes. A face shield provides an additional, crucial layer of protection against unexpected reactions or significant splashes.
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness).[1]To prevent skin contact, which can lead to irritation and potential systemic toxicity.[1][7] Contaminated gloves must be changed immediately.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure from spills and splashes.[1]
Respiratory Protection All work must be conducted in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of airborne particles or vapors.[1][8] If weighing must occur outside a hood, a NIOSH-approved respirator with a P100 filter is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde, including weighing, transferring, and solution preparation, must occur within a certified chemical fume hood.[1][8]

  • Safety Stations: An operational and recently tested safety shower and eyewash station must be readily accessible.[1]

Procedural Steps
  • Preparation: Before handling the compound, ensure your work area within the fume hood is clean and lined with disposable, absorbent bench paper. Don all required PPE correctly.

  • Weighing: Whenever possible, weigh the solid compound directly inside the fume hood. If an external balance is necessary, tare a sealed container, add the compound to the container inside the fume hood, and then re-weigh the sealed container outside.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully to prevent splashing and aerosol generation. Keep containers covered whenever possible.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.[9][10]

Safe Handling Workflow

G Workflow for Handling 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency A 1. Conduct Risk Assessment (Review this guide & SDS of analogues) B 2. Prepare Work Area (Fume Hood, Bench Paper) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Compound (Weighing, Solution Prep) C->D E 5. Decontaminate Surfaces & Equipment D->E Spill Spill or Exposure? D->Spill F 6. Segregate & Label Waste (Solid & Liquid) E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H Spill->E NO Spill_Response Follow Emergency Procedures Spill->Spill_Response YES Spill_Response->F After containment

Caption: A procedural diagram outlining the key steps from preparation to post-handling for 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde.

Emergency & Disposal Plans

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek prompt medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1][9]

Spill Management
  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[11]

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed hazardous waste container.[5]

  • Decontaminate the spill area thoroughly.

Waste Disposal

All waste containing 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde must be treated as hazardous waste.[1]

  • Solid Waste: Collect all contaminated disposables (gloves, bench paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]

All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.[12]

References

  • BenchChem. Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
  • BenchChem. Personal protective equipment for handling 1-Methyl-1H-indole-3,5,6-triol.
  • BenchChem. Personal protective equipment for handling Indole-propylamine.
  • GazFinder. indole (C8H7N).
  • Chemical Safety Facts. Aldehydes.
  • Cayman Chemical. Safety Data Sheet - Indole-3-carboxaldehyde.
  • International Chemical Safety Cards. ICSC 0009 - ACETALDEHYDE.
  • RPS Group. Aldehydes exposure analysis.
  • BD. Safety Data Sheet - Indole.
  • NOAA - CAMEO Chemicals. ALDEHYDES, N.O.S..
  • Centers for Disease Control and Prevention. Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards.
  • Thermo Fisher Scientific. Safety Data Sheet - 1-Methylindole-3-carboxaldehyde.
  • Sigma-Aldrich. Safety Data Sheet - Indole.
  • Santa Cruz Biotechnology. Material Safety Data Sheet - indole-3-carboxaldehyde.
  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Thermo Fisher Scientific. Safety Data Sheet - Indole-3-carboxaldehyde.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Carl ROTH. Safety Data Sheet - Indole-3-carboxaldehyde.
  • BenchChem. Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.